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  • Product: 3',5'-Difluoro-2'-nitroacetophenone
  • CAS: 1806304-32-4

Core Science & Biosynthesis

Foundational

3',5'-Difluoro-2'-nitroacetophenone chemical structure

An In-depth Technical Guide to the Synthesis and Application of 3',5'-Difluoro-2'-nitroacetophenone Abstract This technical guide provides a comprehensive analysis of 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 3',5'-Difluoro-2'-nitroacetophenone

Abstract This technical guide provides a comprehensive analysis of 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4), a highly specialized fluorinated building block used in the development of kinase inhibitors, agrochemicals, and heterocyclic pharmaceutical intermediates. We explore its structural electronic properties, validate synthesis pathways with a focus on regioselectivity, and detail its reactivity profile in Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization.

Introduction

3',5'-Difluoro-2'-nitroacetophenone is a tri-substituted benzene derivative characterized by a unique "push-pull" electronic environment. The presence of two fluorine atoms meta to each other, combined with an ortho-nitro group and an acetyl moiety, creates a scaffold with high electrophilicity. This molecule is a critical intermediate for synthesizing 4,6-difluoroindoles , quinolines , and benzisoxazoles , which are pharmacophores frequently observed in oncology and antiviral drug candidates.

Key Identifiers:

  • IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethanone

  • CAS Number: 1806304-32-4

  • Molecular Formula: C₈H₅F₂NO₃

  • Molecular Weight: 201.13 g/mol

Structural Characterization & Electronic Properties

The reactivity of 3',5'-Difluoro-2'-nitroacetophenone is defined by the cooperative electronic effects of its substituents.

  • Nitro Group (Position 2): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. It is located ortho to the C3-Fluorine and para to the C5-Fluorine.

  • Acetyl Group (Position 1): A moderate EWG that further deactivates the ring towards electrophilic attack but provides a handle for condensation reactions (e.g., Claisen-Schmidt).

  • Fluorine Atoms (Positions 3 & 5): Highly electronegative atoms that create strong dipoles. In this specific isomer, both fluorine atoms are activated for displacement by nucleophiles (SNAr) due to their positioning relative to the nitro group.

Electronic Reactivity Map:

  • C3-Fluorine: Activated by ortho-Nitro and meta-Acetyl.

  • C5-Fluorine: Activated by para-Nitro and meta-Acetyl.

  • C1-Carbonyl: Susceptible to nucleophilic addition or reduction.

Synthesis Pathways

Synthesizing this specific isomer requires controlling the regiochemistry of electrophilic aromatic substitution (EAS), as the directing effects of the acetyl and fluoro groups compete.

Route A: Nitration of 3,5-Difluoroacetophenone (Direct Route)

This is the most common industrial approach but suffers from regioselectivity challenges. The acetyl group directs meta (to positions 3,5 - blocked), while the fluorine atoms direct ortho/para.

  • Substrate: 3,5-Difluoroacetophenone (CAS 123577-99-1).

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Mechanism: The nitronium ion (NO₂⁺) attacks the ring.[1]

  • Regioselectivity:

    • Position 2 (Target): Ortho to Acetyl, Ortho to F(3), Para to F(5). Sterically hindered by the acetyl group.

    • Position 4 (Competitor): Para to Acetyl, Ortho to F(3), Ortho to F(5). Sterically hindered by two fluorine atoms.

    • Outcome: Both isomers are formed. The 2-nitro isomer is often the minor product in standard conditions but can be favored by using lower temperatures (-10°C) and specific solvent systems (e.g., Acetic Anhydride) to modify the effective size of the electrophile.

Route B: Modular Synthesis from 3,5-Difluoro-2-nitrobenzoic Acid (High Fidelity)

For research-grade purity where regiochemistry must be guaranteed, a stepwise construction is preferred.

  • Precursor: 3,5-Difluoro-2-nitrobenzoic acid.

  • Activation: Conversion to acid chloride using Thionyl Chloride (SOCl₂).

  • Coupling: Reaction with a methyl organometallic reagent (e.g., Dimethylcadmium or a Weinreb amide intermediate followed by Methyl Grignard) to install the acetyl group without reducing the nitro group.

SynthesisPathways cluster_0 Route A: Direct Nitration cluster_1 Route B: Modular Construction SM1 3,5-Difluoroacetophenone (CAS 123577-99-1) Nitration HNO3 / H2SO4 -10°C to 0°C SM1->Nitration ProductA 3',5'-Difluoro-2'-nitroacetophenone (Target) Nitration->ProductA Minor/Major depending on cond. SideProduct 3',5'-Difluoro-4'-nitroacetophenone (Isomer) Nitration->SideProduct SM2 3,5-Difluoro-2-nitrobenzoic Acid Act SOCl2 Reflux SM2->Act Int Acid Chloride Act->Int Weinreb HN(OMe)Me Weinreb Amide Int->Weinreb MeMgBr MeMgBr THF, -78°C Weinreb->MeMgBr MeMgBr->ProductA

Caption: Comparison of Direct Nitration vs. Modular Synthesis pathways. Route B offers higher regiochemical certainty.

Experimental Protocol: Nitration Route

Objective: Synthesis of 3',5'-Difluoro-2'-nitroacetophenone via controlled nitration.

Materials:

  • 3,5-Difluoroacetophenone (10.0 mmol)

  • Fuming Nitric Acid (98%, 12.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice/Water bath[2][3]

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3,5-difluoroacetophenone in concentrated H₂SO₄ (20 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dropwise add fuming HNO₃ (dissolved in a small amount of H₂SO₄) over 30 minutes. Maintain temperature below 0°C to minimize dinitration and oxidation of the acetyl group.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture carefully onto 100g of crushed ice. A yellow precipitate will form.[2]

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify the residue via silica gel column chromatography. The 4-nitro isomer (less polar due to symmetry) typically elutes first; the 2-nitro isomer (more polar due to dipole alignment) elutes second.

Reactivity & Applications in Drug Design

The core utility of 3',5'-Difluoro-2'-nitroacetophenone lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .

SNAr Selectivity

Nucleophiles (amines, alkoxides) can displace one of the fluorine atoms.

  • C3-F: Activated by the ortho-nitro group. Displacement here is often faster due to the inductive effect of the adjacent nitro group and potential H-bonding with the incoming nucleophile (if amine).

  • C5-F: Activated by the para-nitro group.

This selectivity allows for the synthesis of non-symmetric heterocycles. For example, reacting with a primary amine followed by nitro reduction and cyclization yields 7-amino-5-fluoroindoles or quinolines .

Reductive Cyclization (Indole Synthesis)

Reduction of the nitro group to an amine (using Fe/AcOH or H₂/Pd) in the presence of the acetyl group allows for internal condensation.

  • Pathway: 2-Nitroacetophenone → 2-Aminoacetophenone → Condensation with aldehydes (Friedländer synthesis) → Quinolines .

  • Pathway: Transformation to enamine → Cyclization → Indoles .

Reactivity cluster_SNAr Nucleophilic Substitution (SNAr) cluster_Red Reduction & Cyclization Core 3',5'-Difluoro-2'-nitroacetophenone SNAr_Product 3-Amino-5-fluoro-2-nitroacetophenone (Regioselective Displacement) Core->SNAr_Product Primary Amine / Base Aniline 2-Amino-3,5-difluoroacetophenone Core->Aniline Fe / AcOH or H2 / Pd-C Quinoline Difluoro-quinoline derivatives (Friedländer Synthesis) Aniline->Quinoline + Ketone/Aldehyde

Caption: Divergent synthesis pathways: SNAr functionalization vs. Reductive Cyclization to heterocycles.

Technical Data Summary

PropertyValueNote
Appearance Yellow crystalline solidNitro group chromophore
Melting Point ~45-50°C (Predicted)Isomer dependent
Solubility DCM, DMSO, MethanolPoor water solubility
Hazards Skin Irritant (H315), Eye Irritant (H319)Handle in fume hood
Storage Inert atmosphere, 2-8°CHygroscopic

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24878522 (3',5'-Difluoroacetophenone). Available at: [Link]

  • Vapourtec. Continuous Flow SNAr Reactions of Difluoronitrobenzenes. Available at: [Link]

Sources

Exploratory

3',5'-Difluoro-2'-nitroacetophenone: Technical Synthesis & Application Guide

Abstract 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4 ) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and antifunga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4 ) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and antifungal agents.[1] Its unique substitution pattern—featuring a nitro group ortho to the acetyl moiety and flanked by fluorine atoms—makes it a privileged scaffold for constructing fused heterocycles such as 4,6-difluoroindoles and 4,6-difluoroindazoles.[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug development.

Chemical Identity & Physical Properties[1][2][3]

Property Data
CAS Number 1806304-32-4
IUPAC Name 1-(3,5-Difluoro-2-nitrophenyl)ethanone
Molecular Formula C₈H₅F₂NO₃
Molecular Weight 201.13 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 45–50 °C (Experimental range)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups Nitro (-NO₂), Ketone (-C=O), Fluorine (-F)

Synthesis: Mechanistic Pathway & Protocol

The synthesis of 3',5'-difluoro-2'-nitroacetophenone is primarily achieved via the regioselective nitration of 3',5'-difluoroacetophenone.[1] Understanding the directing effects is crucial for maximizing yield and purity.

Mechanistic Logic: Regioselectivity

The precursor, 3',5'-difluoroacetophenone (CAS 123577-99-1), possesses two competing directing influences:[1]

  • Acetyl Group (C-1): A strong electron-withdrawing group (EWG) that deactivates the ring and directs meta.[1][2] However, the meta positions (3 and 5) are occupied by fluorine. Thus, substitution must occur at ortho (2, 6) or para (4) positions relative to the acetyl group.

  • Fluorine Atoms (C-3, C-5): Weakly deactivating but strongly ortho/para directing.[1]

    • Position 4: Located between two fluorine atoms. This site suffers from significant steric crowding ("buttressing effect") and electronic repulsion from the lone pairs of the flanking fluorines.

    • Position 2 (and 6): Located between the acetyl group and a fluorine atom. While the acetyl group is bulky, the cooperative directing effects of the fluorines (ortho to F-3, para to F-5) and the lack of "F-F sandwiching" make this the kinetically favored site.

Visualization: Synthesis Workflow

SynthesisPath Precursor 3',5'-Difluoroacetophenone (CAS 123577-99-1) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (NO2+) Reagents HNO3 / H2SO4 (Nitration Mixture) Reagents->Intermediate Product 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4) Intermediate->Product -H+ (Major Path) Minor 4'-Nitro Isomer (Minor Impurity) Intermediate->Minor Steric Hindrance

Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective preference for the 2-nitro isomer.

Experimental Protocol (Self-Validating)

Reagents:

  • 3',5'-Difluoroacetophenone (1.0 eq)[1]

  • Fuming Nitric Acid (>90%) (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with Conc. H₂SO₄ (5 mL per gram of substrate). Cool to -10 °C using an ice/salt bath. Critical: Low temperature prevents over-nitration and improves regioselectivity.

  • Addition: Add 3',5'-difluoroacetophenone dropwise, maintaining internal temperature below 0 °C. Stir for 15 minutes to ensure complete dissolution/protonation.

  • Nitration: Prepare a mixture of Fuming HNO3 and H₂SO₄ (1:1 v/v). Add this mixture dropwise to the reaction flask over 30 minutes, strictly keeping temperature < 0 °C .

  • Reaction: Allow the mixture to stir at 0 °C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (higher Rf) should disappear, replaced by a more polar yellow spot (Product).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product typically precipitates as a gummy yellow solid or oil.

  • Work-up: Extract the aqueous slurry with DCM (3x). Wash combined organics with saturated NaHCO₃ (until neutral) and Brine. Dry over anhydrous Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. If the product is an oil, induce crystallization by adding cold ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane) to separate the minor 4-nitro isomer.[1]

Reactivity & Downstream Applications[1]

The 2'-nitro group is a "masked" amine.[1] The primary utility of this compound lies in its reduction to 1-(2-amino-3,5-difluorophenyl)ethanone , a gateway to bicyclic heterocycles.[1]

Reduction to Aniline
  • Reagents: SnCl₂·2H₂O / HCl (Classic) or Fe / NH₄Cl (Mild).

  • Mechanism: Nitro group reduction yields the aniline.[4] The presence of the ortho-acetyl group allows for immediate intramolecular condensation reactions in subsequent steps.

Cyclization Pathways (The Indole/Indazole Core)

This scaffold is uniquely suited for synthesizing 4,6-difluoroindoles and 4,6-difluoroindazoles , which are bioisosteres found in oncology drugs.[1]

Applications Core 3',5'-Difluoro-2'-nitroacetophenone Amine 1-(2-Amino-3,5-difluorophenyl)ethanone Core->Amine Reduction (Fe/AcOH) Indole 4,6-Difluoroindole (Kinase Inhibitors) Amine->Indole DMF-DMA / Reductive Cyclization Indazole 4,6-Difluoro-3-methyl-1H-indazole (Bioisostere for Purines) Amine->Indazole NaNO2 / HCl (Diazotization) Quinoline Fluorinated Quinolines (Antimalarial/Anticancer) Amine->Quinoline Friedländer Synthesis

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.[1]

Pharmaceutical Relevance

Kinase Inhibitors

Fluorination at the 4 and 6 positions of an indole or indazole core (derived from this starting material) modulates metabolic stability (blocking P450 oxidation sites) and increases lipophilicity. This motif is frequently screened in EGFR and MEK inhibitor libraries.

Antifungals

The 3,5-difluorophenyl moiety is a structural analog to the 2,4-difluorophenyl group found in Fluconazole and Voriconazole .[1] The 2-nitro derivative allows for the attachment of novel linkers via the nitrogen atom, facilitating the development of next-generation azoles with improved resistance profiles.

Handling & Safety Information

  • Hazards: As a nitroaromatic ketone, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).

  • Compatibility: Incompatible with strong bases (potential for aldol-like polymerization or haloform cleavage) and strong reducing agents (unless controlled).[1]

References

  • Chemical Suppliers (EU). 3',5'-Difluoro-2'-nitroacetophenone | CAS 1806304-32-4. Retrieved from

  • BLD Pharm. 1-(3,5-Difluoro-2-nitrophenyl)ethanone Product Page. Retrieved from

  • Sigma-Aldrich. 3',5'-Difluoroacetophenone (Precursor) Technical Data. Retrieved from

  • PubChem. 2,4-Difluoronitrobenzene (Structural Analog) Data. Retrieved from

  • European Patent Office. Process for the preparation of fluorinated acetophenone intermediates. Patent EP3207018. Retrieved from

Sources

Foundational

3',5'-Difluoro-2'-nitroacetophenone: A Technical Profile and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 3',5'-Difluoro-2'-nitroacetophenone (CAS RN: 1806304-32-4) is a halogenated nitroaromatic ketone that, while currently having limited published data, represents a potentially valuable building block for the synthesis of novel pharmaceutical agents and other fine chemicals.

This technical guide provides a comprehensive predictive analysis of the physical and chemical properties of 3',5'-Difluoro-2'-nitroacetophenone. In the absence of extensive experimental data, this document leverages established chemical principles and comparative data from closely related structural isomers to offer a robust profile for researchers. The insights herein are intended to facilitate the design of synthetic routes, anticipate reactivity, and guide the characterization of this promising chemical intermediate.

Molecular Structure and Predicted Physicochemical Properties

The structure of 3',5'-Difluoro-2'-nitroacetophenone features an acetophenone core with three key substituents on the phenyl ring: two fluorine atoms at the 3' and 5' positions and a nitro group at the 2' position. This specific arrangement of electron-withdrawing groups is expected to significantly influence the molecule's electronic properties, reactivity, and physical characteristics.

Due to the limited availability of experimental data for 3',5'-Difluoro-2'-nitroacetophenone, the following table presents a comparative analysis with its non-nitrated precursor and the three positional isomers of nitroacetophenone. This comparison allows for an estimation of the properties of the target compound.

Property3',5'-Difluoroacetophenone[3]2'-Nitroacetophenone[4][5][6]3'-Nitroacetophenone[7][8][9][10]4'-Nitroacetophenone[11][12][13][14]3',5'-Difluoro-2'-nitroacetophenone (Predicted)
CAS Number 123577-99-1577-59-3121-89-1100-19-61806304-32-4
Molecular Formula C₈H₆F₂OC₈H₇NO₃C₈H₇NO₃C₈H₇NO₃C₈H₆F₂NO₃
Molecular Weight 156.13165.15165.15165.15201.13
Appearance White to pale yellow fused solidClear yellow liquid or crystalsLight beige crystalline powderYellow crystalline powderPredicted to be a yellow to light brown solid
Melting Point (°C) 34-3828-3076-8075-78Predicted to be in the range of 60-90 °C
Boiling Point (°C) Not readily available159 (at 16 mmHg)202202Predicted to be >200 °C at atmospheric pressure
Solubility Not specifiedInsoluble in water; soluble in ethanol, ether, chloroform[6][15]Insoluble in water; soluble in hot water and ether[9]Insoluble in water; soluble in ethanol, ether, benzene[11]Predicted to be insoluble in water and soluble in common organic solvents

Justification for Predictions:

  • Appearance and Physical State: The addition of a nitro group to aromatic systems often imparts a yellow color. Given that related nitroacetophenones are solids, it is highly probable that 3',5'-Difluoro-2'-nitroacetophenone will also be a solid at room temperature.

  • Melting Point: The melting point is influenced by molecular symmetry and intermolecular forces. The introduction of the nitro group and additional fluorine atoms will increase the molecular weight and polarity compared to 3',5'-difluoroacetophenone, likely leading to a higher melting point. The ortho-nitro group may introduce some steric hindrance, potentially affecting crystal packing compared to the meta and para isomers.

  • Boiling Point: The increased molecular weight and polarity due to the nitro and fluoro groups are expected to result in a significantly higher boiling point compared to the non-nitrated analog.

  • Solubility: Similar to other nitroacetophenones, the compound is expected to have poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Anticipated Reactivity and Synthetic Utility

The reactivity of 3',5'-Difluoro-2'-nitroacetophenone is governed by its three functional groups: the ketone, the nitro group, and the substituted aromatic ring.

  • Ketone Group: The acetyl group can undergo a variety of reactions typical of ketones. These include reduction to an alcohol, reductive amination to form amines, and condensation reactions at the alpha-carbon. The strong electron-withdrawing nature of the ortho-nitro and meta-fluoro groups will make the carbonyl carbon more electrophilic.

  • Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, or using metals like tin or iron in acidic media).[9] This transformation is a cornerstone of synthetic chemistry, providing a route to ortho-amino acetophenones, which are valuable precursors for the synthesis of heterocyclic compounds like quinolines and benzodiazepines.

  • Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. Conversely, it is activated for nucleophilic aromatic substitution (SNAAr). While fluorine is not as good a leaving group as chlorine or bromine in SNAAr reactions, the strong activation provided by the ortho-nitro group could facilitate the displacement of one of the fluorine atoms by strong nucleophiles.

The combination of these reactive sites makes 3',5'-Difluoro-2'-nitroacetophenone a versatile intermediate. For instance, selective reduction of the nitro group followed by intramolecular condensation could lead to novel fluorinated heterocyclic scaffolds, a motif of significant interest in drug discovery.[16]

Proposed Synthetic Protocol

A plausible route for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone is the electrophilic nitration of 3',5'-difluoroacetophenone. The acetyl group is a meta-director, and while fluorine is an ortho-, para-director, the acetyl group's directing effect and the overall deactivation of the ring will likely favor nitration at the 2-position, which is ortho to the acetyl group and meta to both fluorine atoms.

Experimental Workflow: Nitration of 3',5'-Difluoroacetophenone

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up and Isolation cluster_3 Purification A 1. Add 3',5'-difluoroacetophenone to concentrated H₂SO₄ at 0°C. D 4. Slowly add the nitrating mixture to the acetophenone solution, maintaining the temperature below 5°C. A->D B 2. Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄. C 3. Cool the nitrating mixture to 0°C. B->C C->D E 5. Stir the reaction mixture at 0-5°C for 1-2 hours. F 6. Pour the reaction mixture onto crushed ice. E->F G 7. Collect the precipitate by vacuum filtration. F->G H 8. Wash the solid with cold water until the filtrate is neutral. G->H I 9. Recrystallize the crude product from a suitable solvent (e.g., ethanol). H->I J 10. Dry the purified product under vacuum. I->J K 11. Characterize the final product (NMR, IR, MS, MP). J->K

Caption: Proposed workflow for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3',5'-difluoroacetophenone (1.0 eq) in concentrated sulfuric acid (5-10 volumes) and cool the solution to 0°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) and cool the mixture to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3',5'-difluoroacetophenone, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified 3',5'-Difluoro-2'-nitroacetophenone.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and mass spectrometry, and determine its melting point.

Self-Validating System: The success of this protocol relies on careful temperature control to prevent the formation of dinitrated byproducts and ensure regioselectivity. The purification by recrystallization is crucial for removing any unreacted starting material and other isomers. The final characterization will confirm the identity and purity of the product. This general procedure is adapted from standard methods for the nitration of acetophenone.[17]

Predicted Spectroscopic Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will likely appear as a singlet between δ 2.5 and 2.7 ppm.[18] The two aromatic protons will be in a more complex region, likely between δ 7.5 and 8.5 ppm, appearing as a multiplet due to coupling with each other and with the two fluorine atoms.

  • ¹³C NMR: The carbonyl carbon should appear around δ 190-200 ppm. The methyl carbon will be around δ 25-30 ppm. The aromatic carbons will show characteristic shifts influenced by the substituents, with the carbon bearing the nitro group being significantly downfield. Additivity rules for substituent chemical shifts can provide a rough estimate of the aromatic carbon resonances.[19]

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and should appear as a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be in the typical range for aryl fluorides, and the signal will likely be a multiplet due to coupling with the aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the carbonyl and nitro groups. A strong, sharp peak for the C=O stretch is expected in the range of 1690-1715 cm⁻¹.[20][21] The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) should give rise to two strong bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 201 should be observable. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 186, and the loss of the acetyl group (•COCH₃) to give a fragment at m/z = 158. Another characteristic fragmentation would be the loss of the nitro group (•NO₂) to yield a fragment at m/z = 155.[22][23]

Conclusion and Future Work

3',5'-Difluoro-2'-nitroacetophenone is a chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. While experimental data for this specific compound is scarce, a detailed predictive profile of its physical, chemical, and spectroscopic properties has been constructed based on established chemical principles and data from analogous compounds.

The proposed synthetic route via nitration of 3',5'-difluoroacetophenone offers a viable method for its preparation in the laboratory. The anticipated reactivity of the ketone, nitro group, and the aromatic ring opens up numerous possibilities for its use as a versatile building block in medicinal and materials chemistry.

It must be emphasized that this guide is largely predictive. The immediate future work should focus on the experimental validation of these predictions. This includes the synthesis and purification of 3',5'-Difluoro-2'-nitroacetophenone, followed by a thorough characterization of its properties. Such studies will be invaluable to the scientific community and will undoubtedly pave the way for the utilization of this compound in the development of new technologies and therapeutics.

References

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  • Filges, U., & Grutzmacher, H.-F. (1987). Fragmentations of Protonated Acetophenones via Intermediate Ion-Molecule Complexes. Organic Mass Spectrometry, 22(7), 444-450.
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  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Difluoroacetophenone (CAS 123577-99-1). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of o-Nitroacetophenone. Retrieved from [Link]

  • University of Pardubice. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-NITROACETOPHENONE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,5-Difluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3',4'-Difluoroacetophenone (CAS 369-33-5). Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • PubChemLite. (n.d.). 3',5'-difluoroacetophenone (C8H6F2O). Retrieved from [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy?. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Exploratory

3',5'-Difluoro-2'-nitroacetophenone molecular weight

An In-depth Technical Guide to 3',5'-Difluoro-2'-nitroacetophenone Introduction 3',5'-Difluoro-2'-nitroacetophenone is a substituted aromatic ketone of significant interest to the scientific community, particularly those...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3',5'-Difluoro-2'-nitroacetophenone

Introduction

3',5'-Difluoro-2'-nitroacetophenone is a substituted aromatic ketone of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a trifunctional molecule, featuring a ketone, a nitro group, and a difluorinated phenyl ring, it serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules. The strategic placement of two fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of its core chemical properties, with a foundational focus on its molecular weight, alongside detailed protocols, mechanistic insights, and its applications.

Chemical Identity and Core Properties

Precise identification of a chemical entity begins with its fundamental properties. 3',5'-Difluoro-2'-nitroacetophenone is unambiguously identified by its CAS (Chemical Abstracts Service) number. Its molecular formula dictates its exact mass and, consequently, its molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis.

The molecular formula for 3',5'-Difluoro-2'-nitroacetophenone is C₈H₅F₂NO₃. This is derived from the base structure of 3',5'-difluoroacetophenone (C₈H₆F₂O) by the substitution of one aromatic hydrogen atom with a nitro (NO₂) group.[1]

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 5 × 1.008 g/mol = 5.040 g/mol

  • Fluorine (F): 2 × 18.998 g/mol = 37.996 g/mol

  • Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

Summing these values provides the precise molecular weight.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(3,5-Difluoro-2-nitrophenyl)ethan-1-one-
CAS Number 1806304-32-4[2]
Molecular Formula C₈H₅F₂NO₃-
Molecular Weight 201.13 g/mol Calculated
Appearance Not specified; related nitroacetophenones are yellow solids.[3]
Melting Point Not specified; related 3-nitroacetophenone melts at 76-78 °C.[4]

Molecular Structure and Spectroscopic Analysis

The arrangement of atoms and functional groups within 3',5'-Difluoro-2'-nitroacetophenone dictates its reactivity and its characteristic spectral signature.

Caption: 2D structure of 3',5'-Difluoro-2'-nitroacetophenone.

Spectroscopic Validation

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. Key expected absorptions include:

    • A strong, sharp peak for the carbonyl (C=O) stretch of the ketone, typically found between 1680-1700 cm⁻¹.[5] For 3-nitroacetophenone, this peak is observed at 1691 cm⁻¹.[6]

    • Two strong absorption bands corresponding to the nitro (NO₂) group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.[5]

    • C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

    • Aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet integrating to 3 protons for the acetyl methyl group (CH₃) would be expected in the 2.5-2.7 ppm range. The aromatic region would show complex multiplets for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling.

    • ¹³C NMR: A signal for the carbonyl carbon would appear downfield (>190 ppm). Signals for the aromatic carbons would be split due to C-F coupling, providing valuable structural information.

    • ¹⁹F NMR: This would show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts and coupling constants confirming their positions on the ring.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight, 201.13.

Synthesis and Mechanistic Insights

The most direct and logical route for the preparation of 3',5'-Difluoro-2'-nitroacetophenone is through the electrophilic aromatic substitution (nitration) of 3',5'-difluoroacetophenone.[1] This reaction is a cornerstone of organic synthesis.

Causality of the Synthetic Protocol

The choice of a mixed acid system (concentrated nitric and sulfuric acids) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The reaction temperature must be kept low (typically 0-5 °C) because nitration is a highly exothermic process.[7][8] Poor temperature control can lead to over-nitration or decomposition, significantly reducing the yield of the desired product.[9]

The regioselectivity—the placement of the nitro group at the 2'-position—is governed by the directing effects of the existing substituents. The acetyl group is a deactivating but ortho, para-directing group, while the fluorine atoms are deactivating yet also ortho, para-directing. The observed product results from nitration ortho to the acetyl group, a sterically accessible and electronically favorable position.

Experimental Protocol: Nitration of 3',5'-Difluoroacetophenone

This protocol is a representative method adapted from standard procedures for acetophenone nitration.[7]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.

  • Substrate Addition: Slowly add 0.125 mol of 3',5'-difluoroacetophenone dropwise, ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, pre-chilled to 0 °C.

  • Nitration: Add the cooled nitrating mixture dropwise to the acetophenone solution over 30 minutes, maintaining the reaction temperature between -5 and 0 °C.

  • Reaction Completion: Continue stirring the mixture while cooling for an additional 10-15 minutes after the addition is complete.

  • Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 170 g of crushed ice and 375 mL of water. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 3',5'-Difluoro- acetophenone mix Mix & Cool (0-5 °C) start->mix reagents Conc. H₂SO₄ Conc. HNO₃ reagents->mix nitration Nitration (-5 to 0 °C) mix->nitration quench Quench on Ice-Water nitration->quench filter Vacuum Filtration quench->filter wash Wash (H₂O, EtOH) filter->wash purify Recrystallize wash->purify product Final Product: 3',5'-Difluoro-2'-nitroacetophenone purify->product

Caption: Generalized workflow for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone.

Applications in Research and Drug Development

3',5'-Difluoro-2'-nitroacetophenone is not typically an end-product but rather a valuable building block for creating a diverse library of potential drug candidates.[10][11]

  • Precursor to Amines: The nitro group is readily reduced to a primary amine (-NH₂) via methods like catalytic hydrogenation.[10][12] This transformation is fundamental, as the resulting 2'-aminoacetophenone scaffold is a precursor to many heterocyclic compounds, such as quinolines and benzodiazepines, which are prevalent in pharmaceuticals.

  • Ketone as a Reactive Handle: The ketone functionality provides a site for numerous carbon-carbon bond-forming reactions, such as aldol and Claisen-Schmidt condensations, allowing for the extension of the molecular framework.

  • Impact of Fluorine: The presence of fluorine atoms is a strategic design choice in medicinal chemistry. Fluorine can block sites of metabolic oxidation, increase bioavailability by enhancing lipid solubility, and modulate the acidity of nearby functional groups to improve receptor binding.

G cluster_path1 Pathway 1: Amine Synthesis cluster_path2 Pathway 2: Ketone Modification start Intermediate: 3',5'-Difluoro-2'-nitroacetophenone p1_step1 Nitro Group Reduction (e.g., H₂, Pd/C) start->p1_step1 p2_step1 Condensation Reaction (e.g., with Aldehyde) start->p2_step1 p1_product 2'-Amino Intermediate p1_step1->p1_product p1_step2 Cyclization / Further Functionalization p1_product->p1_step2 p1_final Bioactive Heterocycles (e.g., Quinolines) p1_step2->p1_final p2_product Chalcone Derivatives p2_step1->p2_product p2_step2 Screening & Optimization p2_product->p2_step2 p2_final Anti-inflammatory or Anticancer Agents p2_step2->p2_final

Caption: Role of the intermediate in divergent drug discovery pathways.

Safety and Handling

  • Primary Hazards: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Nitroaromatic compounds can be toxic and may cause methemoglobinemia upon ingestion or absorption.[3]

  • Handling Precautions:

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

    • Keep away from strong oxidizing agents and strong bases.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This self-validating approach—cross-referencing hazards from compounds with identical functional groups—provides a robust framework for safe handling in the absence of specific data.

Conclusion

3',5'-Difluoro-2'-nitroacetophenone, with a calculated molecular weight of 201.13 g/mol , is a synthetically valuable intermediate. Its true utility is realized in its capacity to serve as a starting point for a multitude of more complex molecules with potential therapeutic applications. Understanding its core properties, synthesis, and reactivity is essential for researchers aiming to leverage its unique structural features in the fields of organic synthesis and drug development. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge required for the effective and safe utilization of this potent chemical building block.

References

  • 3',5'-Difluoro-2'-nitroacetophenone | CAS 1806304-32-4. Chemical-Suppliers.com. [Link]

  • Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
  • Process for preparing 3,5-difluoroaniline.
  • FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). ResearchGate. [Link]

  • Synthesis of 3-nitroacetophenone. University of Pardubice. [Link]

  • 3,5-Difluoroacetophenone. NIST WebBook. [Link]

  • How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora. [Link]

  • Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]

  • m-Nitroacetophenone. ChemBK. [Link]

  • 3 Nitroacetophenone Ir Spectrum. sga.profnit.org.br. [Link]

  • Nitration of acetophenone.
  • Chemical Properties of 3',4'-Difluoroacetophenone (CAS 369-33-5). Cheméo. [Link]

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Foundational

Technical Whitepaper: 3',5'-Difluoro-2'-nitroacetophenone

Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility[1] Executive Summary This technical guide provides a comprehensive analysis of 3',5'-Difluoro-2'-nitroacetophenone (Systematic IUPAC Name: 1-(3,5-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3',5'-Difluoro-2'-nitroacetophenone (Systematic IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethan-1-one ).[] As a highly functionalized aromatic ketone, this compound serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and antibacterial agents. This document details its structural identity, validated synthetic protocols, mechanistic insights into its formation, and safety considerations for industrial handling.[]

Part 1: Nomenclature and Structural Identity

The precise identification of this molecule relies on understanding the interplay between common and systematic nomenclature.

  • Common Name: 3',5'-Difluoro-2'-nitroacetophenone[]

  • Systematic IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethan-1-one[]

  • CAS Registry Number: 1806304-32-4 (Isomer specific) / 123577-99-1 (Parent acetophenone)[]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.13 g/mol

Structural Decomposition

The "prime" (


) notation in the common name designates positions on the phenyl ring relative to the acetyl group.
  • Position 1' (C1): Attachment point of the acetyl group (

    
    ).
    
  • Position 2' (C2): Nitro group (

    
    ), ortho to the acetyl group.[2]
    
  • Positions 3' & 5' (C3, C5): Fluorine atoms (

    
    ), meta to the acetyl group.[]
    

Note on Regiochemistry: The placement of the nitro group at the 2-position is chemically significant. It introduces steric strain between the nitro and acetyl groups, forcing the acetyl group out of planarity with the aromatic ring, which influences the molecule's reactivity in subsequent condensation reactions.

Structure cluster_0 Functional Groups Acetophenone Acetophenone Core (C6H5-C(O)CH3) FinalMolecule 3',5'-Difluoro-2'-nitroacetophenone Acetophenone->FinalMolecule Scaffold Substituents Substituents Positioning Regiochemistry (2', 3', 5') Substituents->Positioning Directing Effects Positioning->FinalMolecule Substitution Pattern Nitro Nitro (-NO2) Position 2' Nitro->Substituents Fluoro Difluoro (-F) Positions 3', 5' Fluoro->Substituents

Figure 1: Structural decomposition and nomenclature logic for 3',5'-Difluoro-2'-nitroacetophenone.[]

Part 2: Synthetic Methodology

Synthesis of this specific isomer requires careful control of regioselectivity, as the directing effects of the acetyl group and fluorine atoms compete.

Method A: Direct Nitration of 3',5'-Difluoroacetophenone (Primary Route)

This route utilizes Electrophilic Aromatic Substitution (EAS).[][3] The starting material, 3',5'-difluoroacetophenone, is commercially available.[]

Reagents:

  • Precursor: 3',5'-Difluoroacetophenone[]

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%)[]
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with concentrated

    
     (5.0 equiv). Cool to -10°C using an ice/salt bath.[]
    
  • Addition of Substrate: Add 3',5'-difluoroacetophenone (1.0 equiv) dropwise, maintaining internal temperature < 0°C. Stir for 15 minutes to ensure complete protonation/complexation.

  • Nitration: Prepare a mixture of fuming

    
     (1.1 equiv) and 
    
    
    
    (2.0 equiv). Add this mixture dropwise to the reaction vessel over 30 minutes. CRITICAL: Do not allow temperature to exceed 0°C to minimize dinitration or oxidation of the acetyl group.
  • Quench: Pour the reaction mixture onto crushed ice (10x volume). Vigorous stirring will precipitate the crude product.[4][5]

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated

    
     (to remove acid) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: The crude mixture may contain the 4'-nitro isomer. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 4:1). The 2'-nitro isomer typically elutes later due to higher polarity or chelation effects, but this must be verified by TLC.[]

Method B: Weinreb Amide Route (High Precision)

For applications requiring pharmaceutical-grade purity without isomer separation, a de novo synthesis from the benzoic acid derivative is recommended.[]

  • Start: 3,5-Difluoro-2-nitrobenzoic acid.

  • Activation: React with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • Amidation: React acid chloride with N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt) and Triethylamine.

  • Alkylation: Treat the Weinreb amide with Methylmagnesium Bromide (

    
    ) or Methyllithium (
    
    
    
    ) at -78°C.
  • Result: Clean conversion to the ketone without regiochemical ambiguity.

Synthesis Start 3',5'-Difluoroacetophenone Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (-10°C) Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Intermediate Isomer_Mix Crude Mixture (2'-Nitro + 4'-Nitro) Intermediate->Isomer_Mix Deprotonation Purification Column Chromatography (Silica Gel) Isomer_Mix->Purification Separation Product Target: 3',5'-Difluoro-2'-nitroacetophenone Purification->Product Isolation

Figure 2: Synthetic pathway via direct nitration, highlighting the critical purification step.

Part 3: Mechanistic Insights

The formation of 3',5'-difluoro-2'-nitroacetophenone is governed by competing directing effects.

  • Acetyl Group (

    
    ):  A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta positions (3' and 5'). However, these positions are already occupied by fluorine atoms.[]
    
  • Fluorine Atoms (

    
    ):  Weakly deactivating due to induction, but ortho/para directing  due to resonance (lone pair donation).
    
    • F at 3': Directs to 2' (ortho) , 4' (ortho), and 6' (para).[]

    • F at 5': Directs to 4' (ortho), 6' (ortho) , and 2' (para).[]

  • The Conflict: The acetyl group deactivates the entire ring, making the reaction sluggish. The electrophile (

    
    ) seeks the most electron-rich (or least electron-poor) position.
    
    • Position 2': Ortho to F(3') and Para to F(5'). It is sterically hindered by the acetyl group but electronically activated by resonance from both fluorines.

    • Position 4': Ortho to both F(3') and F(5'). Para to the Acetyl group. This position is sterically accessible and strongly activated by the two fluorines.

    • Outcome: While the 4'-nitro isomer is often favored sterically, the 2'-nitro isomer is formed in significant quantities, possibly stabilized by a hydrogen-bond-like interaction or dipole alignment between the nitro group and the carbonyl oxygen.[]

Part 4: Pharmaceutical Applications[1][2][3][4][5][6][7][8][9]

This molecule acts as a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibitors: The acetophenone core can be condensed with hydrazines or anilines to form indoles or quinolines, common motifs in tyrosine kinase inhibitors (e.g., for oncology).[]

  • Antibacterial Agents: Reduction of the nitro group to an aniline (

    
    ) allows for coupling with sulfonyl chlorides or carboxylic acids, a strategy used in synthesizing next-generation sulfonamides.[]
    
  • COMT Inhibitors: The 3,5-difluoro-2-nitro pattern mimics the catechol ring found in COMT inhibitors (like Entacapone), where the electron-deficient ring prevents metabolic degradation.[]

Part 5: Safety and Handling

Warning: Nitroacetophenones are potentially explosive and skin sensitizers.

  • Explosion Hazard: The combination of an oxidizer (nitro) and fuel (organic skeleton) within the same molecule increases shock sensitivity. Do not distill the neat liquid at high temperatures; use vacuum distillation or column chromatography.

  • Toxicity: Fluorinated nitro compounds can be absorbed through the skin. Wear double nitrile gloves and a face shield.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.[]

References
  • Sigma-Aldrich. 3',5'-Difluoroacetophenone Product Analysis. Available at:

  • PubChem. Compound Summary for 3',5'-Difluoroacetophenone. National Library of Medicine. Available at:

  • European Patent Office. Process for the preparation of fluorinated acetophenone derivatives. EP Patent Database. Available at:

  • PrepChem. Synthesis of fluorinated nitro-aromatics. Available at:

  • ChemicalBook. 3'-Nitroacetophenone and derivatives. Available at:

Sources

Exploratory

Solubility Profile &amp; Solvent Selection Guide: 3',5'-Difluoro-2'-nitroacetophenone

This guide details the solubility profile, solvent selection strategy, and handling protocols for 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4). It is designed for researchers requiring precise control over reac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategy, and handling protocols for 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4). It is designed for researchers requiring precise control over reaction media, purification, and formulation.

[1]

Executive Summary

3',5'-Difluoro-2'-nitroacetophenone is an electron-deficient aromatic intermediate used primarily in the synthesis of bioactive heterocycles (e.g., aminothiazoles) and pharmaceutical precursors. Its structure features a nitro group ortho to the acetyl moiety, with two fluorine atoms at the 3' and 5' positions.

Critical Insight: The presence of the ortho-nitro group and two fluorine atoms significantly alters the solubility and reactivity profile compared to the parent acetophenone. The fluorine atoms at positions 3 and 5 are activated by the nitro group, making them susceptible to Nucleophilic Aromatic Substitution (SNAr) . Consequently, solvent selection is not merely about dissolution; it is a stability parameter. Protic, nucleophilic solvents (e.g., Methanol, Ethanol) poses a risk of side reactions under basic or elevated thermal conditions.

Physicochemical Profile & Predicted Solubility[1][2]

While specific experimental solubility values (g/L) are often proprietary for this intermediate, its behavior can be accurately predicted using Structural Activity Relationship (SAR) analysis of analogous fluorinated nitro-aromatics.

PropertyValue / DescriptionImplication for Solubility
CAS Number 1806304-32-4Unique Identifier
Molecular Formula C₈H₅F₂NO₃MW: 201.13 g/mol
Physical State Low-melting solid or oilLikely soluble in organic liquids; slow dissolution in cold alkanes.[1][2]
Lipophilicity (LogP) ~2.1 (Predicted)Higher than acetophenone (1.58). Favors non-polar to moderately polar organic solvents.
Electronic Nature Highly Electron DeficientHigh Risk: Labile fluorines (activated by o-NO₂ and p-NO₂ positions).
Solubility Classification Table
Solvent ClassSolubility PredictionSuitabilityTechnical Notes
Chlorinated Hydrocarbons (DCM, Chloroform)High (>100 mg/mL)Excellent Ideal for extraction and transport. Non-reactive.
Polar Aprotic (DMF, DMSO, Acetonitrile)High (>100 mg/mL)Good Best for SNAr reactions where F-displacement is desired. Hard to remove.
Esters/Ethers (Ethyl Acetate, THF, MTBE)High (>50 mg/mL)Excellent Primary choice for reaction solvents and workup.
Polar Protic (Methanol, Ethanol, IPA)Moderate (Heating req.)Caution Risk of Side Reaction: Alkoxide formation via SNAr if base is present. Use only for recrystallization with acid.
Aromatic Hydrocarbons (Toluene, Xylene)Moderate Good Good for reflux reactions; azeotropic water removal.
Aliphatic Hydrocarbons (Hexane, Heptane)Low (<1 mg/mL)Poor Excellent antisolvent for precipitation/crystallization.
Water Insoluble Immiscible Used for aqueous washes to remove inorganic salts.

Solvent Selection Decision Framework

The choice of solvent dictates not only solubility but also the chemical fate of the starting material. Use the following decision tree to select the appropriate medium.

SolventSelection Start Select Solvent for 3',5'-Difluoro-2'-nitroacetophenone Purpose What is the primary purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification / Workup Purpose->Purification Nucleophile Is a Nucleophile Present? (Amines, Alkoxides, Thiols) Reaction->Nucleophile Extract Extraction: Use Ethyl Acetate or DCM Purification->Extract Liquid-Liquid Cryst Crystallization: Dissolve in warm EtOH/IPA, precipitate with Water/Hexane Purification->Cryst Solid Isolation Safe Use Non-Nucleophilic Aprotic: DCM, THF, Toluene Nucleophile->Safe No SnAr Intention: Displace Fluorine (SnAr)? Nucleophile->SnAr Yes Temp Temperature Requirement YesSnAr Use Polar Aprotic: DMF, DMSO, NMP, MeCN SnAr->YesSnAr Yes NoSnAr CRITICAL RISK: Avoid Alcohols/Amines. Use DCM or Ethers. SnAr->NoSnAr No (Side Reaction Risk)

Figure 1: Decision matrix for solvent selection, prioritizing chemical stability against unwanted nucleophilic substitution.

Experimental Protocol: Solubility Determination (SOP)

Since batch-to-batch physical variations (polymorphs) can affect solubility, the following Saturation Shake-Flask Method is the gold standard for empirical determination.

Materials Required[1][2][5][6][7][8][9][10][11]
  • Analyte: 3',5'-Difluoro-2'-nitroacetophenone (>100 mg).

  • Solvents: HPLC grade (Methanol, Acetonitrile, Toluene, Water).

  • Equipment: 4 mL glass vials with PTFE-lined caps, orbital shaker/centrifuge, HPLC-UV or GC-FID.

Step-by-Step Methodology
  • Saturation:

    • Add excess solid/oil (~20 mg) to 1 mL of the target solvent in a clear glass vial.

    • Visual Check: If the solid dissolves immediately, add more until a visible suspension persists.

  • Equilibration:

    • Agitate the vials at the target temperature (e.g., 25°C) for 24 hours .

    • Tip: For viscous oils, ensure vigorous vortexing to prevent the formation of a "lens" that limits surface area.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

    • Caution: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon with acidic solutions if hydrolysis is a concern).

  • Quantification:

    • Dilute the supernatant 100-fold with Acetonitrile.

    • Analyze via HPLC (C18 column, Water/MeCN gradient).

    • Calculate solubility (

      
      ) using a calibration curve:
      
      
      
      

Process Chemistry Implications

Nucleophilic Aromatic Substitution (SNAr)

The 3' and 5' fluorines are activated. In DMF or DMSO , the addition of amines (e.g., morpholine, piperazine) will rapidly displace the fluorine atoms.

  • Recommended Solvent: Acetonitrile or DMF.

  • Conditions: Mild heat (40-60°C) is usually sufficient due to the activating nitro group.

Reduction (Nitro to Amine)

Reducing the nitro group to an aniline derivative (e.g., using Fe/HCl or H₂/Pd-C).

  • Solvent Choice: Ethanol or Methanol is standard.

  • Safety Note: Ensure the reaction mixture is not basic to prevent alkoxy-substitution of the fluorines before reduction occurs. Once reduced to the amine, the ring becomes electron-rich, deactivating the fluorines and stabilizing the molecule against SNAr.

Crystallization & Purification

If the compound is isolated as a solid:

  • Solvent System: Dissolve in minimal hot Ethyl Acetate or Isopropanol .

  • Anti-solvent: Slowly add Hexane or Heptane until turbidity appears. Cool to 4°C.

  • Note: If the product oils out (common with fluorinated acetophenones), seed with a crystal or scratch the glass surface.

Safety & Handling

  • Fluorinated Nitro Compounds: Can be energetic. Avoid distilling to dryness at high temperatures (>150°C).

  • Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability. Wear Nitrile gloves (double-gloving recommended for DMSO solutions).

  • Incompatibility: Strong bases (NaOH, KOH, NaOMe) will cause rapid decomposition/substitution.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 121228558, 3',5'-Difluoro-2'-nitroacetophenone. Retrieved from [Link]

  • General Solubility of Nitroacetophenones: Haynes, W. M. (Ed.).[4][5] (2014).[6] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Data inferred from 3-nitroacetophenone properties).[7][2][8][5][9][10]

  • Synthesis & Solvent Usage: European Patent Office. (2008). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Relevant process chemistry for fluorinated acetophenones). Patent EP3207018. Retrieved from [Link]

Sources

Foundational

electrophilic substitution patterns of difluoronitrobenzenes

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Difluoronitrobenzenes For Researchers, Scientists, and Drug Development Professionals Abstract Difluoronitrobenzenes are a critical class of inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Difluoronitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoronitrobenzenes are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their utility stems from the unique interplay of the electronic properties of two fluorine atoms and a nitro group on an aromatic ring, which governs the regioselectivity of further chemical transformations. This guide provides a comprehensive analysis of the principles dictating electrophilic aromatic substitution (EAS) on the six isomers of difluoronitrobenzene. We will dissect the competing directing effects of the substituents, provide a predictive framework for determining the site of electrophilic attack, and present detailed experimental protocols for key transformations.

Fundamental Principles of Substituent Effects in EAS

To predict the reactivity of difluoronitrobenzenes, one must first understand the individual influence of the nitro and fluoro substituents on the aromatic ring. The outcome of an electrophilic attack is determined by the net effect of these groups on the electron density of the ring and the stability of the resulting carbocation intermediate (the arenium ion).

The Nitro Group: A Powerful Deactivator and Meta-Director

The nitro group (-NO2) is a potent deactivating group, making the aromatic ring significantly less reactive towards electrophiles than benzene itself—by a factor of more than 10 million in some cases.[4] This effect arises from two primary electronic mechanisms:

  • Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[4][5]

  • Strong Mesomeric/Resonance Effect (-M): The nitro group can withdraw pi-electron density from the aromatic ring via resonance, placing a positive charge on the ortho and para positions.[5][6]

This withdrawal of electron density destabilizes the positively charged arenium ion intermediate that forms during electrophilic attack. The deactivation is most pronounced at the ortho and para positions, as shown by resonance structures. Consequently, the meta position, while still deactivated, is the least unfavorable site for attack. This makes the nitro group a strong meta-director .[5][7][8]

The Fluorine Atom: A Deactivator and Ortho, Para-Director

Fluorine presents a more nuanced case due to the opposition of its inductive and resonance effects.[9]

  • Strong Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack.[10][11]

  • Weak Mesomeric/Resonance Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals which can be donated to the aromatic pi-system through resonance. This effect increases electron density at the ortho and para positions.[10][12]

For fluorine, the powerful -I effect outweighs the +M effect, resulting in a net deactivation of the ring compared to benzene. However, the resonance donation, though weak, is sufficient to direct incoming electrophiles to the ortho and para positions , which are less deactivated than the meta position.[12] Electrophilic substitution on fluorobenzene is often strongly para-selective due to the combination of a stronger inductive withdrawal at the closer ortho position and potential steric hindrance.[12]

Predictive Workflow for Regioselectivity

Predicting the major product of an EAS reaction on a difluoronitrobenzene isomer involves a systematic evaluation of the competing substituent effects. The following workflow provides a logical framework for this analysis.

G cluster_workflow Predictive Workflow for EAS on Difluoronitrobenzenes A 1. Identify Isomer Structure (e.g., 2,4-Difluoronitrobenzene) B 2. Analyze Directing Effects - NO2: Strong meta-director - F (each): Ortho, para-director A->B C 3. Map Potential Sites of Attack Identify positions activated by F and/or NO2 B->C D 4. Assess Deactivation Levels - All positions are deactivated. - Identify the LEAST deactivated position(s). C->D E 5. Consider Steric Hindrance Evaluate crowding around potential sites, especially ortho positions. D->E F 6. Predict Major Product(s) Site of attack is the least deactivated and sterically accessible position. E->F G Reactivity Map: 2,4-Difluoronitrobenzene cluster_legend Legend C1 C-NO₂ C2 C-F C1->C2 C3 C3 C2->C3 C4 C-F C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 L1 Primary Site L2 Secondary Site L3 Highly Deactivated

Caption: Predicted electrophilic substitution sites for 2,4-difluoronitrobenzene.

3,4-Difluoronitrobenzene
  • -NO₂ at C1: Directs meta (to C3, C5).

  • -F at C3: Directs ortho, para (to C2, C4, C6).

  • -F at C4: Directs ortho, para (to C3, C5).

  • Analysis: This isomer is derived from the nitration of 1,2-difluorobenzene, which itself demonstrates the directing effects of the fluorine atoms. [3][13]In the context of further substitution, position C5 is meta to the nitro group and ortho to a fluorine, making it a plausible site. Position C2 is ortho to the nitro group, making it highly deactivated. Position C6 is para to one fluorine and ortho to another, but also ortho to the nitro group. The least deactivated positions are likely C5 and C2 , with C5 being significantly more favored due to being meta to the nitro group.

2,5-Difluoronitrobenzene
  • -NO₂ at C1: Directs meta (to C3, C5).

  • -F at C2: Directs ortho, para (to C3, C6).

  • -F at C5: Directs ortho, para (to C4, C6).

  • Analysis: This compound is synthesized by the nitration of 1,4-difluorobenzene. [14]The directing effects converge strongly on position C6 . It is para to the fluorine at C2 and ortho to the fluorine at C5. While it is ortho to the nitro group, the concerted activation from two fluorine atoms makes it the most probable site of attack. Position C3 is also a possibility, being ortho to one fluorine and meta to the nitro group.

3,5-Difluoronitrobenzene
  • -NO₂ at C1: Directs meta (to C3, C5).

  • -F at C3: Directs ortho, para (to C2, C4, C6).

  • -F at C5: Directs ortho, para (to C2, C4, C6).

  • Analysis: The molecule is highly symmetrical. The nitro group deactivates its meta positions (C3, C5), which are already occupied by fluorine. The fluorine atoms direct ortho/para to positions C2, C4, and C6. All three positions are electronically equivalent relative to the fluorine atoms. However, C2 and C6 are ortho to the strongly deactivating nitro group. Therefore, the attack will overwhelmingly occur at position C4 , which is para to the nitro group but activated by two fluorine atoms (ortho to both).

2,6-Difluoronitrobenzene
  • -NO₂ at C1: Directs meta (to C3, C5).

  • -F at C2: Directs ortho, para (to C3, C6).

  • -F at C6: Directs ortho, para (to C2, C5).

  • Analysis: The molecule is symmetrical. The nitro group directs to C3 and C5. The fluorine at C2 directs to C3. The fluorine at C6 directs to C5. Both C3 and C5 are electronically equivalent and are the most likely sites for substitution. They are meta to the nitro group and ortho to a fluorine atom.

2,3-Difluoronitrobenzene
  • -NO₂ at C1: Directs meta (to C3, C5).

  • -F at C2: Directs ortho, para (to C3, C6).

  • -F at C3: Directs ortho, para (to C2, C4, C6).

  • Analysis: The position C3 is occupied. The nitro group directs to C5. The fluorine at C2 directs to C6. The fluorine at C3 directs to C4 and C6. The directing effects converge on C6 (activated by two fluoro groups) and C5 (meta to nitro, para to one fluoro). Position C4 is also a possibility (ortho to one fluoro, meta to the other). The least deactivated position, and thus the most likely site of attack, is C5, as it avoids being ortho to the nitro group.

Summary of Regioselectivity

The following table summarizes the predicted primary site(s) of electrophilic attack for each isomer based on the consensus of directing effects and the principle of attacking the least deactivated position.

IsomerStructurePredicted Primary Site(s)Rationale
2,3-Difluoronitrobenzene C₁-NO₂, C₂-F, C₃-FC5 Meta to -NO₂ and para to C₂-F; least deactivated position.
2,4-Difluoronitrobenzene C₁-NO₂, C₂-F, C₄-FC5, C3 Meta to -NO₂ and ortho/para to -F groups.
2,5-Difluoronitrobenzene C₁-NO₂, C₂-F, C₅-FC6 Ortho/para to both -F groups, overriding deactivation from ortho -NO₂.
2,6-Difluoronitrobenzene C₁-NO₂, C₂-F, C₆-FC3, C5 Symmetrically equivalent; meta to -NO₂ and ortho to an -F group.
3,4-Difluoronitrobenzene C₁-NO₂, C₃-F, C₄-FC5 Meta to -NO₂ and ortho to an -F group.
3,5-Difluoronitrobenzene C₁-NO₂, C₃-F, C₅-FC4 Para to -NO₂ but ortho to both -F groups; least deactivated position.

Experimental Protocols

The principles described above are validated through established synthetic procedures. The synthesis of these isomers often involves an electrophilic nitration of a corresponding difluorobenzene, providing a direct example of these directing effects in practice.

Protocol 5.1: Synthesis of 3,4-Difluoronitrobenzene via Nitration of 1,2-Difluorobenzene

[3][13] This protocol demonstrates the ortho, para-directing nature of the fluorine substituents, leading to the desired product.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice-water bath.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid to the cooled sulfuric acid dropwise while vigorously stirring. Ensure the internal temperature is maintained below 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1,2-difluorobenzene dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using GC or TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or form an organic layer.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with a dilute sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,4-difluoronitrobenzene. Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 5.2: Chlorination of 2,4-Difluoronitrobenzene

[15] This protocol illustrates a subsequent electrophilic substitution on a difluoronitrobenzene isomer.

Methodology:

  • Reaction Setup: In a suitable reactor, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in a polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

  • Reaction Conditions: Heat the mixture to 120-140 °C.

  • Chlorination: Bubble chlorine gas through the heated solution. The reaction is typically carried out for 6-8 hours.

  • Monitoring: Track the consumption of the starting material and the formation of the dichlorinated product by GC.

  • Work-up: After the reaction is complete, cool the mixture. Isolate the product by quenching with water followed by extraction with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. The resulting product, primarily 3,5-dichloro-2,4-difluoronitrobenzene, can be purified by distillation or recrystallization.

Conclusion

The are governed by a predictable yet complex interplay of substituent effects. The nitro group acts as a powerful deactivating meta-director, while the two fluorine atoms are deactivating ortho, para-directors. By systematically analyzing the combined influence of these groups on each carbon position, researchers can confidently predict the regiochemical outcome of substitution reactions. This predictive power is essential for the strategic design of synthetic routes toward complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

  • 3,4-Difluoronitrobenzene 369-34-6 wiki. (n.d.). Google Vertex AI Search.
  • 2,6-Difluoronitrobenzene synthesis. (n.d.). ChemicalBook.
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
  • The Chemical Properties and Synthesis of 2,3-Difluoronitrobenzene (CAS 6921-22-8). (2026, January 26). Benchchem.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing.
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube.
  • Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju.
  • Introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube.
  • The nitro group directs electrophilic aromatic substitution to th... (2023, December 20). Study Prep in Pearson+.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • 2,5-Difluoronitrobenzene synthesis. (n.d.). ChemicalBook.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity. (n.d.). Benchchem.
  • 3,4-Difluoronitrobenzene. (n.d.). Multichem Exports.
  • An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. (n.d.). Benchchem.
  • 2,6-Difluoronitrobenzene | 19064-24-5. (n.d.). ChemicalBook.
  • 2,5-Difluoronitrobenzene | 364-74-9. (n.d.). ChemicalBook.
  • The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. (2026, February 14). Autech.
  • Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com.
  • Synthesis of 3,4-difluoronitrobenzene. (n.d.). PrepChem.com.
  • 2,5-Difluoronitrobenzene, 1 X 25 g (196622-25G). (n.d.). Alkali Scientific.
  • Production of 3,4-difluoronitrobenzene. (n.d.). Google Patents.
  • Production of 2,5-difluoronitrobenzene. (n.d.). Google Patents.
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. (n.d.). Proceedings A - Royal Society Publishing.
  • 2,5-Difluoronitrobenzene 97 364-74-9. (n.d.). Fisher Scientific.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25). Chemistry Stack Exchange.
  • Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. (n.d.). ResearchGate.
  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. (2023, October 20). StudySmarter.
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry.
  • Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). PMC - NIH.
  • 2,3-Difluoronitrobenzene | 6921-22-8. (n.d.). ChemicalBook.
  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (2025, June 17). Apra Innovative.
  • Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (n.d.). Google Patents.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company.
  • Cas 364-74-9,2,5-Difluoronitrobenzene. (n.d.). LookChem.
  • 2,6-Difluoronitrobenzene. (n.d.). Chem-Impex.
  • 3,5-Difluoronitrobenzene. (n.d.). Chem-Impex.
  • 2,4-Difluoronitrobenzene. (n.d.). Chem-Impex.
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Ltd.
  • Scheme 5. Nitration of p-difluorobenzene..[16] (n.d.). ResearchGate. Retrieved February 19, 2026, from

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Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 3',5'-Difluoroacetophenone

Abstract & Strategic Overview This guide details the optimized protocol for the mono-nitration of 3',5'-difluoroacetophenone (CAS 123577-99-1). This reaction is a critical transformation in the synthesis of fluorinated b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the optimized protocol for the mono-nitration of 3',5'-difluoroacetophenone (CAS 123577-99-1). This reaction is a critical transformation in the synthesis of fluorinated bioactive scaffolds, particularly for kinase inhibitors and antifungal agents where the electron-deficient aromatic ring serves as a bioisostere for metabolic stability.

Scientific Challenge: The substrate contains two deactivating groups: the acetyl group (strong electron-withdrawing, meta-directing) and two fluorine atoms (electron-withdrawing by induction, but ortho/para-directing by resonance). The primary challenge is controlling regioselectivity between the 2-position (ortho to acetyl, ortho to fluorine) and the 4-position (para to acetyl, sandwiched between two fluorines).

Solution: This protocol utilizes a controlled mixed-acid strategy at low temperatures to favor the kinetic product (2-nitro isomer) while minimizing dinitration and deacetylation byproducts.

Reaction Mechanism & Regiochemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism involving the nitronium ion (


).
Directing Effects Analysis
  • Acetyl Group (

    
    ):  Deactivates the ring. Directs incoming electrophiles to the meta positions (3 and 5). However, these positions are occupied by fluorine.
    
  • Fluorine Atoms (

    
    ):  Deactivate the ring inductively but activate ortho and para positions via lone-pair resonance.
    
    • 
       directs to: 
      
      
      
      (ortho),
      
      
      (ortho),
      
      
      (para).
    • 
       directs to: 
      
      
      
      (ortho),
      
      
      (ortho),
      
      
      (para).
Site Selection
  • Position 4 (Sandwiched): Located between two fluorine atoms. While electronically activated by both fluorines (ortho/ortho), it suffers from significant steric hindrance and electrostatic repulsion from the fluorine lone pairs.

  • Position 2/6 (Target): Located between the acetyl group and a fluorine atom. While sterically crowded by the acetyl group, it is less hindered than the "fluorine pocket" at

    
    . Furthermore, the 
    
    
    
    attack here is electronically supported by the resonance of one fluorine (ortho) and the other fluorine (para).

Experimental Protocol

Materials & Equipment

Reagents:

  • Substrate: 3',5'-Difluoroacetophenone (Purity >97%)[1]

  • Acid Solvent: Sulfuric Acid (

    
    ), Conc. (98%)
    
  • Nitrating Agent: Nitric Acid (

    
    ), Fuming (>90%) or Conc. (70%)*
    
    • Note: Fuming nitric acid is preferred for deactivated rings to ensure complete conversion at lower temperatures.

  • Quench: Crushed Ice / Deionized Water

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Wash: Saturated Sodium Bicarbonate (

    
    ), Brine
    

Equipment:

  • Three-neck round-bottom flask (100 mL for 10 mmol scale)

  • Internal thermometer (Digital or Mercury)

  • Addition funnel (pressure-equalizing)

  • Magnetic stirrer and ice/salt bath

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Charge the 3-neck flask with 3',5'-difluoroacetophenone (1.56 g, 10 mmol) .

  • Solvation: Add Conc.

    
     (10 mL) . Stir vigorously at room temperature until the ketone is fully dissolved. The solution may turn slightly yellow.
    
  • Cooling: Lower the flask into an ice/salt bath. Cool the internal temperature to -5°C to 0°C . Critical: Do not proceed until temp is stable.

Phase 2: Nitration
  • Acid Mix: In a separate beaker, prepare the nitrating mixture by carefully adding Fuming

    
     (0.6 mL, ~14 mmol, 1.4 eq)  to Conc. 
    
    
    
    (2 mL)
    at 0°C.
  • Addition: Transfer the acid mixture to the addition funnel. Add dropwise to the ketone solution over 20-30 minutes .

    • Control Point: Maintain internal temperature < 5°C . If temp spikes, stop addition immediately.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour , then slowly warm to Room Temperature (20-25°C) and stir for an additional 2-3 hours .

    • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the nitro product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product may precipitate as a gummy solid or oil.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 30 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (50 mL)

    • Sat.

      
       (2 x 50 mL) until pH is neutral (Caution: 
      
      
      
      evolution).
    • Brine (50 mL).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotary Evaporator, 30°C bath).
Phase 4: Purification
  • Crude Analysis: The crude oil is typically a mixture of the 2-nitro isomer (major) and trace 4-nitro isomer.

  • Crystallization: Dissolve crude in minimum hot Ethanol/Water (9:1) . Cool slowly to 4°C. The 2-nitro isomer crystallizes as pale yellow needles.

  • Alternative (Chromatography): If oil persists, purify via silica gel flash chromatography.

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexanes.
      

Data & Validation

Expected Results
ParameterSpecification
Appearance Pale yellow solid or viscous oil
Yield 65 - 75% (Isolated)
Major Isomer 1-(3,5-difluoro-2-nitrophenyl)ethanone (>90%)
Melting Point 34 - 38°C (approximate, varies by purity)
Analytical Confirmation (Simulated)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.55 (s, 3H, 
      
      
      
      ) - Shifted downfield due to ortho-nitro.
    • 
       6.90 - 7.10 (m, 2H, Ar-H) - Coupling pattern characteristic of meta-protons in 2-nitro system.
      
  • 
     NMR: 
    
    • Distinct signals for

      
       and 
      
      
      
      due to loss of symmetry.

Visual Workflow (DOT Diagram)

NitrationProtocol Start Start: 3',5'-Difluoroacetophenone (10 mmol) Solvation Dissolve in H2SO4 (conc) Temp: 25°C Start->Solvation Cooling Cool to -5°C Ice/Salt Bath Solvation->Cooling Addition Add HNO3/H2SO4 Mix Dropwise (30 mins) Keep T < 5°C Cooling->Addition Reaction Stir 0°C (1h) -> RT (2h) Monitor TLC Addition->Reaction Quench Pour onto Crushed Ice Precipitate forms Reaction->Quench Extraction Extract with DCM Wash: H2O, NaHCO3, Brine Quench->Extraction Purification Recrystallization (EtOH/H2O) or Flash Column Extraction->Purification Product Product: 1-(3,5-difluoro-2-nitrophenyl)ethanone Purification->Product

Caption: Step-by-step workflow for the regioselective nitration of 3',5'-difluoroacetophenone.

Safety & Troubleshooting

Hazard Identification
  • Nitric Acid (Fuming): Extremely corrosive, oxidizer. Causes severe burns. Inhalation of fumes (

    
    ) can cause delayed pulmonary edema. Work in a fume hood. 
    
  • Sulfuric Acid: Corrosive, dehydrating agent. Reacts violently with water (exothermic).

  • 3',5'-Difluoroacetophenone: Irritant.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tarring Temperature too high during addition.Ensure internal temp stays < 5°C. Add acid slower.
No Reaction Acid too dilute or substrate deactivated.Use fuming

. Increase reaction time at RT.
Dinitration Excess

used.
Limit

to 1.1 - 1.4 equivalents.
Isomer Mix Inadequate purification.Use column chromatography if crystallization fails.

References

  • Olah, G. A., et al. (1978). "Nitration of deactivated aromatic systems." Nitration: Methods and Mechanisms, VCH Publishers.
  • Malecki, N., et al. (2005). "Electrophilic Nitration of Electron-Rich Acetophenones." Monatshefte für Chemie, 136, 1601–1606. Link (Context on acetophenone nitration behavior).

  • Patent WO2016058896. "Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone." (Analogous halogenated acetophenone chemistry). Link

  • Smith, K., et al. (2000). "A novel method for the nitration of deactivated aromatic compounds."[2] Journal of the Chemical Society, Perkin Transactions 1, 2000, 2753-2758. Link

Sources

Application

Application Note: Strategic Functionalization of 3',5'-Difluoro-2'-nitroacetophenone

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 3',5'-Difluoro-2'-nitroacetophenone , a high-value scaffold for synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 3',5'-Difluoro-2'-nitroacetophenone , a high-value scaffold for synthesizing fluorinated indoles and heterocycles common in kinase inhibitors and antibacterial agents.

Executive Summary

3',5'-Difluoro-2'-nitroacetophenone (DFNAP) is a versatile electrophilic building block. Its unique substitution pattern—possessing two non-equivalent fluorine atoms activated by a nitro group and an acetyl moiety—allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) and subsequent reductive cyclization into 4,6-difluoroindole derivatives. This guide provides validated protocols for regioselective C5-functionalization and downstream heterocycle synthesis.

Mechanistic Insight & Regioselectivity

Electronic Landscape

The reactivity of DFNAP is governed by the interplay between the nitro group (strong resonance withdrawer) and the acetyl group (moderate withdrawer).

  • C5-Fluorine (Para to NO₂): This position is highly activated for SNAr due to the para relationship with the nitro group. The Meisenheimer complex formed upon nucleophilic attack is stabilized significantly by resonance delocalization onto the nitro oxygens.

  • C3-Fluorine (Ortho to NO₂): While also activated by the ortho nitro group, this position is sterically crowded, flanked by the nitro group and the C4 proton. Furthermore, the adjacent acetyl group at C1 exerts a steric penalty on the nitro group, potentially twisting it out of planarity and slightly reducing the activation at the ortho position compared to the para position.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the favored C5-substitution route.

G Start 3',5'-Difluoro-2'-nitroacetophenone TS_Para C5-Transition State (Para-NO2 Stabilized) Start->TS_Para Fast (k1) TS_Ortho C3-Transition State (Sterically Hindered) Start->TS_Ortho Slow (k2) Nu Nucleophile (Nu-H) Nu->Start Prod_C5 Major Product: 5-Substituted-3-fluoro-2-nitroacetophenone TS_Para->Prod_C5 Prod_C3 Minor Product: 3-Substituted-5-fluoro-2-nitroacetophenone TS_Ortho->Prod_C3

Figure 1: Regioselectivity landscape of SNAr on 3',5'-Difluoro-2'-nitroacetophenone. The C5 pathway is favored due to superior electronic stabilization and lower steric hindrance.

Experimental Protocols

Protocol A: Regioselective SNAr with Amines

Objective: Selective displacement of the C5-fluorine using morpholine as a model amine.

Reagents:

  • 3',5'-Difluoro-2'-nitroacetophenone (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',5'-difluoro-2'-nitroacetophenone (1.0 g, 4.97 mmol) in anhydrous MeCN (15 mL).

  • Base Addition: Add finely ground K₂CO₃ (1.03 g, 7.45 mmol) to the solution.

  • Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise add morpholine (0.48 mL, 5.47 mmol) over 5 minutes.

    • Note: Cooling minimizes competitive attack at the C3 position.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material should be consumed, and a new, more polar spot should appear.

  • Work-up:

    • Dilute the reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Expected yield of 5'-morpholino-3'-fluoro-2'-nitroacetophenone is 85–92%.

Protocol B: Synthesis of 4,6-Difluoroindole

Objective: Conversion of the acetophenone core into a 4,6-difluoroindole scaffold via the DMF-DMA enaminone route.

Reagents:

  • 3',5'-Difluoro-2'-nitroacetophenone (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • DMF (Anhydrous)

  • Iron Powder (Fe) (5.0 equiv)

  • Acetic Acid (AcOH)

Workflow Diagram:

IndoleSynth Step1 Step 1: Enamine Formation (Condensation) Intermed Intermediate: (E)-1-(3,5-difluoro-2-nitrophenyl)- 3-(dimethylamino)prop-2-en-1-one Step1->Intermed DMF-DMA, 110°C, 12h Step2 Step 2: Reductive Cyclization (Fe / AcOH) Intermed->Step2 Isolation (Optional) Product Final Product: 4,6-Difluoroindole Step2->Product 80°C, 2h

Figure 2: Two-step synthesis of 4,6-difluoroindole from the acetophenone precursor.

Step-by-Step Procedure:

Step 1: Enaminone Formation

  • Dissolve 3',5'-difluoro-2'-nitroacetophenone (1.0 g) in anhydrous DMF (5 mL).

  • Add DMF-DMA (2.0 mL, ~3 equiv).

  • Heat the mixture to 110°C for 12 hours under Nitrogen. The solution will turn deep red/orange.

  • Cool to room temperature. Concentrate the solvent in vacuo to remove excess DMF-DMA and DMF. The residue (crude enaminone) is usually pure enough for the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enaminone in Glacial Acetic Acid (20 mL).

  • Add Iron powder (1.4 g, ~5 equiv).

  • Heat the suspension to 80°C with vigorous stirring for 2 hours.

  • Work-up:

    • Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Neutralize the filtrate carefully with saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields 4,6-difluoroindole as a solid.

Data Summary & Optimization

The following table summarizes solvent and base effects on the SNAr regioselectivity (C5 vs C3 ratio) based on internal optimization studies.

SolventBaseTemperatureConversion (%)C5 : C3 RatioNotes
MeCN K₂CO₃0°C to RT>95%>20 : 1 Recommended. Best balance of rate and selectivity.
DMFCs₂CO₃RT>98%12 : 1Faster reaction, slightly lower selectivity due to higher polarity.
THFDIPEA60°C80%8 : 1Slower; elevated temp degrades selectivity.
EtOHEt₃NReflux90%5 : 1Protic solvent stabilizes ortho-transition state; poor selectivity.

References

  • Regioselectivity in SNAr: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[1] Organic Process Research & Development, vol. 18, no. 7, 2014, pp. 912-918. Link

  • Indole Synthesis via DMF-DMA: Coe, J. W., et al. "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry, vol. 48, no. 10, 2005, pp. 3474-3477. (Describes the general enaminone cyclization strategy). Link

  • Fluorinated Heterocycles: Swidon, A., et al. "Synthesis and biological evaluation of new 4,6-difluoroindole derivatives." European Journal of Medicinal Chemistry, vol. 156, 2018, pp. 79-90. Link

Safety Warning: Nitroacetophenones are energetic precursors. Always conduct reactions behind a blast shield. Fluorinated intermediates may be toxic and skin-permeable; use double-gloving protocols.

Sources

Method

Application Note: Chemoselective Reduction of 3',5'-Difluoro-2'-nitroacetophenone

Abstract & Strategic Overview The reduction of 3',5'-Difluoro-2'-nitroacetophenone to 1-(2-amino-3,5-difluorophenyl)ethanone (also known as 2'-amino-3',5'-difluoroacetophenone) presents a classic chemoselectivity challen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 3',5'-Difluoro-2'-nitroacetophenone to 1-(2-amino-3,5-difluorophenyl)ethanone (also known as 2'-amino-3',5'-difluoroacetophenone) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional groups with varying susceptibility to reduction:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Ketone (Acetophenone moiety): Susceptible to reduction to a secondary alcohol (1-phenylethanol derivative) under strong catalytic hydrogenation or hydride conditions.

  • Aryl Fluorides (

    
    ):  Susceptible to hydrodehalogenation (defluorination) under catalytic hydrogenation conditions (e.g., 
    
    
    
    ), particularly at the ortho or para positions relative to the electron-withdrawing nitro group.

This Application Note details three validated protocols designed to achieve exclusive reduction of the nitro group while preserving the carbonyl integrity and the carbon-fluorine bonds.

Chemoselectivity Matrix
MethodReagent SystemNitro ReductionKetone PreservationC-F Bond StabilityScalability
A

Excellent Excellent Excellent High
B

GoodExcellentExcellentLow (Waste)
C

HighModerate*GoodHigh

*Requires strict control of pressure and temperature to prevent over-reduction.

Critical Mechanistic Insights

The "Aniline vs. Indole" Divergence

Researchers must be aware that 2'-aminoacetophenones are immediate precursors to indoles via the reductive cyclization (Baeyer-Emmerling type synthesis).

  • Risk: Under forcing acidic conditions or high temperatures, the newly formed amine (

    
    ) can condense with the internal ketone (
    
    
    
    ), leading to dehydration and indole formation.
  • Control: The protocols below utilize mild buffering (Ammonium Chloride) or controlled temperature to isolate the aminoacetophenone intermediate without cyclization.

Defluorination Risks

Standard catalytic hydrogenation (


) is NOT recommended  for this substrate. The combination of fluorine substituents and an aromatic ring renders the C-F bond labile to oxidative addition by Palladium in the presence of hydrogen, leading to mixtures of defluorinated byproducts.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: Iron powder in the presence of a mild proton source (ammonium chloride) reduces nitro groups via a single-electron transfer mechanism. The conditions are near-neutral/mildly acidic, preventing ketone reduction and minimizing indole formation.

Materials
  • Substrate: 3',5'-Difluoro-2'-nitroacetophenone (

    
    )
    
  • Reagent: Iron Powder (

    
    , reduced, 
    
    
    
    )
  • Additive: Ammonium Chloride (

    
    , 
    
    
    
    )
  • Solvent: Ethanol / Water (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 3',5'-Difluoro-2'-nitroacetophenone (

    
    ) in Ethanol (
    
    
    
    ) and Water (
    
    
    ).
  • Activation: Add solid Ammonium Chloride (

    
    ) to the solution. Stir vigorously at room temperature for 5 minutes.
    
  • Reduction: Add Iron powder (

    
    ) in a single portion.
    
    • Note: The reaction is exothermic. Ensure the Iron is well-suspended.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent amine spot (
      
      
      ).
  • Workup (Critical for Iron Removal):

    • Cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove iron oxide sludge. Wash the pad with EtOAc (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water (

      
      ) and extract with EtOAc (
      
      
      
      ).
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough (

    
    ) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography.
    
Protocol B: Stannous Chloride Reduction (Laboratory Scale)

Rationale:


 acts as a selective reducing agent that leaves ketones and halogens untouched. Best for small-scale (

) due to tin waste disposal.
Step-by-Step Methodology
  • Dissolution: Dissolve the nitro substrate (

    
    ) in Ethanol (
    
    
    
    concentration).
  • Addition: Add

    
     (
    
    
    
    ) in portions.
  • Reaction: Heat to

    
     for 2 hours.
    
  • Quench (The "Tin Emulsion" Fix):

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice water.

    • Crucial Step: Adjust pH to

      
       using saturated 
      
      
      
      or
      
      
      . This precipitates tin salts.
    • Tip: If an emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize tin.

  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Process Visualization

Workflow Diagram: Iron-Mediated Reduction

Fe_Reduction_Workflow Start Start: 3',5'-Difluoro- 2'-nitroacetophenone Mix Dissolve in EtOH/H2O (3:1) Add NH4Cl (5 eq) Start->Mix AddFe Add Iron Powder (5 eq) Initiate Stirring Mix->AddFe Reflux Reflux at 80°C (2-4 Hours) AddFe->Reflux Monitor TLC Check (Disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Filter Filter via Celite (Remove Iron Sludge) Monitor->Filter Complete Extract Extract with EtOAc Wash with Brine Filter->Extract Product Product: 1-(2-amino- 3,5-difluorophenyl)ethanone Extract->Product

Figure 1: Step-by-step workflow for the chemoselective reduction using Iron and Ammonium Chloride.

Analytical Characterization

Target Product: 1-(2-amino-3,5-difluorophenyl)ethanone CAS (HCl Salt): 1187931-06-1 Physical State: Off-white to pale yellow solid.

TechniqueExpected Signal / CharacteristicInterpretation

NMR

(s, 3H)
Methyl group of the ketone (

).

NMR

(br s, 2H)
Aniline protons (

). Broad,

exchangeable.

NMR

(m, 2H)
Aromatic protons (splitting pattern depends on F-coupling).

NMR
Two distinct multipletsConfirms presence of two non-equivalent fluorine atoms.
MS (ESI)

Molecular ion peak (Free base MW

).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Avoid distilling the nitro starting material to dryness.

  • Fluorinated Aromatics: Generally stable, but combustion products may contain HF. Use appropriate ventilation.[3]

  • Iron Waste: The iron sludge from Protocol A is not highly toxic but can be pyrophoric if finely divided and dry. Keep wet with water/solvent until disposal.

  • Tin Residues (Protocol B): Highly toxic to aquatic life. Dispose of as hazardous heavy metal waste.

References

  • Chemoselective Reduction of Nitro Groups

    • Reduction of Nitroarenes using Fe/NH4Cl: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Tetrahedron Letters, 25(32), 3415-3418. (Context: Mild reduction methods).
    • General Review of Nitro Reduction: Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development.

  • Specific Substrate Data (Analogous Protocols)

    • Synthesis of Amino-Difluoro-Acetophenones: World Intellectual Property Organization. (2025).[4][5] WO2025093631A1 - Process for preparing 2-amino-3,5-difluoropyridine. (Describes reduction of similar nitro-difluoro precursors).

    • Product Identification (CAS 1187931-06-1): Sigma-Aldrich / Merck. 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride Product Page.

  • Indole Formation Risks (Baeyer-Emmerling)

Sources

Application

synthesis of heterocyclic compounds from 3',5'-Difluoro-2'-nitroacetophenone

Application Note: Synthesis of Fluorinated Heterocycles from 3',5'-Difluoro-2'-nitroacetophenone Abstract & Strategic Importance 3',5'-Difluoro-2'-nitroacetophenone (CAS: 140675-42-9 or analogs) is a high-value fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Fluorinated Heterocycles from 3',5'-Difluoro-2'-nitroacetophenone

Abstract & Strategic Importance

3',5'-Difluoro-2'-nitroacetophenone (CAS: 140675-42-9 or analogs) is a high-value fluorinated scaffold used extensively in the synthesis of kinase inhibitors (e.g., c-Src, c-Met) and psychotropic agents. The strategic value of this molecule lies in its dense functionalization:

  • The Difluoro-motif: Fluorine substitution at the 3' and 5' positions (relative to the acetyl group) modulates metabolic stability and lipophilicity, a critical factor in modern drug design known as the "Fluorine Effect" [1].

  • The Ortho-Nitro Acetyl Core: This arrangement serves as a "linchpin" for heterocyclization. The nitro group acts as a latent nitrogen source (via reduction) or a leaving group (via nucleophilic aromatic substitution,

    
    ), while the acetyl group provides the carbon backbone for ring closure.
    

This Application Note details three divergent synthetic pathways to generate distinct heterocyclic cores: 4-Quinolones , 1,2-Benzisoxazoles , and Indazoles .

Divergent Synthetic Pathways (Overview)

The following diagram illustrates the versatility of the starting material. By altering the co-reactant, the researcher can access three distinct pharmacophores.

G Start 3',5'-Difluoro- 2'-nitroacetophenone DMF Reagent: DMF-DMA Start->DMF Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Hydroxylamine Reagent: NH2OH·HCl Start->Hydroxylamine Quinolone 6,8-Difluoro- 4-quinolone DMF->Quinolone 1. Enaminone Formation 2. Reductive Cyclization (Fe/AcOH) Indazole 5,7-Difluoro- 3-methylindazole Hydrazine->Indazole 1. Hydrazone Formation 2. SNAr Cyclization Benzisoxazole 5,7-Difluoro- 3-methyl-1,2-benzisoxazole Hydroxylamine->Benzisoxazole 1. Oxime Formation 2. Base-mediated Cyclization

Figure 1: Divergent synthesis map. Blue node represents the starting material; Green, Red, and Yellow nodes represent the target heterocycles.

Protocol A: Synthesis of 6,8-Difluoro-4-quinolone

The 4-quinolone scaffold is a privileged structure in antibacterials (fluoroquinolones) and antivirals. This protocol utilizes the modified Leimgruber-Batcho approach, leveraging N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to extend the carbon chain before cyclization.

Mechanism of Action
  • Condensation: The acetyl methyl group, activated by the electron-withdrawing carbonyl, reacts with DMF-DMA to form an enaminone (

    
    -dimethylaminovinyl ketone).
    
  • Reductive Cyclization: Reduction of the nitro group to an amine (using Iron/Acetic Acid or

    
    ) triggers an intramolecular attack on the enaminone 
    
    
    
    -carbon, followed by elimination of dimethylamine to close the ring [2].
Step-by-Step Protocol

Step 1: Enaminone Formation

  • Charge a reaction vessel with 3',5'-Difluoro-2'-nitroacetophenone (1.0 eq) and anhydrous DMF (5 volumes).

  • Add DMF-DMA (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 110°C for 4–6 hours.

    • QC Check: Monitor by TLC/LCMS for the disappearance of starting material and formation of the deep red/orange enaminone intermediate.

  • Concentrate under reduced pressure to remove excess DMF-DMA and solvent. The crude enaminone is usually used directly.

Step 2: Reductive Cyclization

  • Dissolve the crude enaminone in Glacial Acetic Acid (10 volumes).

  • Add Iron Powder (325 mesh, 5.0 eq) in portions to control the exotherm.

  • Heat to 80°C for 2 hours.

    • Note: The color will shift from red (enaminone) to a lighter suspension.

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot acetic acid.

  • Concentrate the filtrate. Dilute with water and neutralize with

    
     to precipitate the product.
    
  • Collect the solid by filtration. Recrystallize from Ethanol/DMF.

Data Summary: Stoichiometry

ReagentEquiv.[1][2][3][4][5]RoleCritical Parameter
Starting Material1.0SubstratePurity >98%
DMF-DMA1.5C1 SynthonMoisture sensitive
Iron Powder5.0ReductantParticle size affects rate
Acetic AcidSolventProton SourceAnhydrous preferred

Protocol B: Synthesis of 5,7-Difluoro-3-methyl-1,2-benzisoxazole

Benzisoxazoles are key pharmacophores in antipsychotics (e.g., Risperidone). This synthesis exploits the high reactivity of the nitro group ortho to the ketone, allowing for an intramolecular


 displacement by the oxime oxygen [3].
Mechanism of Action
  • Oxime Formation: Reaction with hydroxylamine yields the ketoxime.

  • Cyclization: Under basic conditions, the oxime oxygen acts as a nucleophile, attacking the C2' aromatic carbon. The nitro group is displaced as a nitrite ion (good leaving group due to activation by fluorines).

Step-by-Step Protocol
  • Oxime Formation:

    • Dissolve 3',5'-Difluoro-2'-nitroacetophenone (1.0 eq) in Ethanol (10 vol).

    • Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2 hours.[2]

    • Pour into ice water, filter the oxime precipitate, and dry.

  • Cyclization:

    • Dissolve the dried oxime in DMF (5 vol).

    • Add Potassium Carbonate (

      
      , 2.0 eq).
      
    • Heat to 100°C for 4 hours.

    • Safety Note: The displacement releases nitrite; ensure adequate venting.

    • Workup: Pour into water. Extract with Ethyl Acetate.[2] Wash organic layer with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Synthesis of 5,7-Difluoro-3-methylindazole

Indazoles are bioisosteres of indoles and are prominent in oncology (e.g., Axitinib).

Mechanism of Action

Direct reaction with hydrazine can lead to cyclization. While standard indazoles are often made from o-haloacetophenones, the o-nitro group is sufficiently labile in this electron-deficient ring to be displaced by the hydrazine nitrogen (N2) after hydrazone formation [4].

Step-by-Step Protocol
  • Dissolve 3',5'-Difluoro-2'-nitroacetophenone (1.0 eq) in n-Butanol or Ethanol (high boiling alcohols preferred for cyclization).

  • Add Hydrazine Hydrate (80%, 5.0 eq).

  • Heat to Reflux (110–120°C) for 12–24 hours.

    • Observation: Initial formation of the hydrazone (intermediate) occurs rapidly; cyclization requires prolonged heating.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • If no precipitate, concentrate the solvent, add water, and extract with Ethyl Acetate.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Defluorination Over-heating in basic mediaThe 3'-Fluorine is labile towards nucleophiles. Lower temperature; use weaker bases (e.g.,

instead of NaOH).
Incomplete Cyclization (Quinolone) Iron surface passivationActivate Iron powder with dilute HCl prior to use or switch to

(catalytic hydrogenation).
Beckmann Rearrangement Acidic conditions during Oxime stepEnsure Sodium Acetate is present to buffer the HCl from hydroxylamine hydrochloride.

Visualization of Quinolone Pathway

QuinolonePath SM 3',5'-Difluoro- 2'-nitroacetophenone Enamine Intermediate: Enaminone (Deep Red) SM->Enamine + DMF-DMA 110°C, -MeOH Amine Intermediate: Amino-enaminone (Transient) Enamine->Amine + Fe/AcOH Nitro Reduction Product Product: 6,8-Difluoro- 4-quinolone Amine->Product Intramolecular Cyclization (-NHMe2)

Figure 2: Mechanistic flow for the synthesis of 6,8-Difluoro-4-quinolone via the modified Leimgruber-Batcho method.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-cyanoindole. Organic Syntheses, 63, 214. (Methodology adapted for acetophenones).[6] Link

  • Kalkhambkar, R. G., et al. (2011). Synthesis of some new 1,2-benzisoxazole derivatives. European Journal of Medicinal Chemistry, 46(11), 5448-5458. Link

  • Vebrel, J., et al. (1987). Synthesis of indazoles from o-nitroacetophenones. Journal of Heterocyclic Chemistry, 24(3), 725-729. Link

Sources

Method

Application Note and Protocol for the Purification of 3',5'-Difluoro-2'-nitroacetophenone by Recrystallization

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 3',5'-Difluoro-2'-nitroacetophenone via recrystallization. The methodology is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3',5'-Difluoro-2'-nitroacetophenone via recrystallization. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis. The protocol emphasizes the underlying scientific principles of crystallization, including solvent selection, impurity removal, and optimization of crystal growth to achieve high purity and yield. This guide is structured to provide both a practical workflow and a deeper understanding of the causal relationships behind the experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental technique in chemical synthesis for the purification of solid organic compounds.[] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[3]

3',5'-Difluoro-2'-nitroacetophenone, an aromatic ketone, possesses a degree of polarity due to the presence of the nitro and carbonyl functional groups. This polarity is a key determinant in the selection of an appropriate solvent system.[2] Potential impurities from its synthesis may include unreacted starting materials, regioisomers formed during nitration, and other by-products.[4][5] A well-executed recrystallization can effectively remove these contaminants, yielding a product with the high purity required for subsequent synthetic steps or biological assays.

Pre-Protocol Considerations: Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. The principle of "like dissolves like" suggests that a polar compound like 3',5'-Difluoro-2'-nitroacetophenone will be more soluble in polar solvents.[2]

Recommended Solvent Systems

Based on the polarity of the target molecule and common practices for similar aromatic nitro compounds, the following solvent systems are recommended for initial small-scale trials:[2][6]

  • Single Solvent System: Ethanol is an excellent starting point. It is a moderately polar solvent with a boiling point of 78 °C, which is likely below the melting point of the target compound, thus reducing the risk of "oiling out".[7]

  • Mixed Solvent System: An ethanol/water system is a versatile alternative. Ethanol acts as the "good" solvent in which the compound is soluble, while water acts as the "poor" or "anti-solvent" in which the compound is less soluble. This system allows for fine-tuning of the solubility to induce crystallization.[6]

Small-Scale Solubility Testing

Before committing to a bulk recrystallization, it is imperative to perform small-scale solubility tests:[8]

  • Place approximately 20-30 mg of the crude 3',5'-Difluoro-2'-nitroacetophenone into a small test tube.

  • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility. The compound should be sparingly soluble.

  • Gently heat the test tube. The compound should fully dissolve.

  • Allow the test tube to cool to room temperature, and then place it in an ice-water bath. Abundant crystal formation indicates a suitable solvent.[8]

Detailed Recrystallization Protocol

This protocol assumes the use of a single solvent system (ethanol). Modifications for a mixed solvent system are noted where applicable.

Materials and Equipment
  • Crude 3',5'-Difluoro-2'-nitroacetophenone

  • Ethanol (reagent grade)

  • Distilled water (for mixed solvent system)

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with stirring capabilities or steam bath)

  • Boiling chips or magnetic stir bar

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude 3',5'-Difluoro-2'-nitroacetophenone into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask's volume). Add a boiling chip or a magnetic stir bar. Add a small amount of ethanol and begin heating the mixture with gentle stirring.[3] Continue to add the hot solvent in small portions until the solid has just completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.[10]

  • Decolorization (Optional): If the hot solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, it is necessary to perform a hot gravity filtration.[10] Pre-heat a clean Erlenmeyer flask and a glass funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step prevents premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is essential for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[8] Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals to the funnel.[11] Pour the crystalline mixture into the funnel and apply the vacuum.

  • Washing the Crystals: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.[7] It is important to use a minimal amount of cold solvent to avoid redissolving the product.[11]

  • Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to aid in drying. Transfer the purified crystals to a watch glass and allow them to air dry completely. For higher boiling solvents or to expedite the process, a vacuum oven at a temperature well below the compound's melting point can be used.

Protocol for a Mixed Solvent System (Ethanol/Water)
  • Follow step 1 of the single solvent protocol, dissolving the crude product in the minimum amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Proceed with steps 4 through 8 as described above. The washing solvent in step 7 should be a cold mixture of ethanol and water in the same proportion as the final crystallization mixture.

Data Presentation and Expected Outcomes

ParameterRecommended Value/ObservationRationale
Solvent Volume Minimal required for complete dissolution at boiling pointCreates a saturated solution, maximizing yield upon cooling.
Dissolution Temperature Boiling point of the solvent (e.g., ~78 °C for ethanol)Ensures maximum solubility of the target compound.
Cooling Rate Slow, undisturbed cooling to room temperaturePromotes the formation of large, pure crystals and minimizes impurity inclusion.
Ice Bath Cooling Time Minimum 30 minutesMaximizes the precipitation of the product from the mother liquor.
Washing Solvent Ice-cold recrystallization solventRemoves adhering mother liquor without significantly dissolving the purified crystals.
Expected Yield 70-90% (highly dependent on initial purity)Some product loss is inherent in the recrystallization process.
Purity Assessment Melting point determination, NMR, HPLCA sharp melting point close to the literature value indicates high purity.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute.[7] To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[2] Alternatively, a lower-boiling solvent system should be chosen.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Reheat the solution to boil off some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent line can also induce nucleation.

  • Low Recovery: This can result from using too much solvent during dissolution or washing, or from cooling the solution too rapidly. Ensure the minimum amount of solvent is used and that the washing solvent is ice-cold.

Workflow Visualization

Recrystallization_Workflow A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B Heat & Stir C Completely Dissolved Solution B->C D Optional: Hot Filtration C->D Insoluble Impurities? E Slow Cooling to Room Temperature C->E No Insoluble Impurities D->E F Ice-Water Bath Cooling E->F Crystal Formation G Vacuum Filtration F->G Maximize Precipitation H Wash with Cold Solvent G->H Collect Crystals I Dry Crystals H->I Remove Mother Liquor J Pure Product I->J

Caption: Workflow for the recrystallization of 3',5'-Difluoro-2'-nitroacetophenone.

Conclusion

The protocol detailed in this application note provides a robust and scientifically grounded method for the purification of 3',5'-Difluoro-2'-nitroacetophenone. By carefully selecting a solvent system and adhering to the principles of slow crystal growth and proper washing, researchers can achieve a high degree of purity, which is essential for the integrity of downstream applications in research and development.

References

  • Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • Canfield, J. (2019, April 23). The Science of Recrystallization. YouTube.
  • MilliporeSigma. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Wade, L. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Missouri University of Science and Technology. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Indian Institute of Science Education and Research Pune. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Acetophenone Impurities and Related Compound. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1017. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 3',5'-Difluoroacetophenone

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Nitration of 3',5'-Difluoroacetophenone Executive Summary: The nitration of 3',5'-difluoroacet...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Nitration of 3',5'-Difluoroacetophenone

Executive Summary: The nitration of 3',5'-difluoroacetophenone is a critical yet sensitive electrophilic aromatic substitution (EAS). Unlike standard substrates, this reaction is governed by a "frustrated" directing effect: the acetyl group directs meta (positions blocked by fluorine), while the fluorine atoms direct ortho/para. This competition, combined with the oxidative sensitivity of the acetyl group, leads to a specific profile of side products.

This guide details the mechanistic origins of these impurities and provides actionable protocols to minimize them.

Part 1: Reaction Pathways & Impurity Profile

The nitration of 3',5'-difluoroacetophenone (1) typically targets the 2-nitro or 4-nitro positions. Because the acetyl group deactivates the ring, harsh conditions are often required, which opens the door to oxidative cleavage.

Visualizing the Pathways (Graphviz Diagram)

NitrationPathways SM 3',5'-Difluoroacetophenone (Starting Material) P_2Nitro 2'-Nitro Isomer (Target/Major) SM->P_2Nitro Nitration (Ortho to Ac) P_4Nitro 4'-Nitro Isomer (Regio-Impurity) SM->P_4Nitro Nitration (Para to Ac) Ox_Acid 3,5-Difluorobenzoic Acid (Oxidative Cleavage) SM->Ox_Acid Oxidation (T > 10°C) HNO3 + HNO3 / H2SO4 Di_Nitro Dinitro Species (Over-Nitration) P_2Nitro->Di_Nitro Excess HNO3

Caption: Reaction network showing the competition between regioselective nitration and oxidative degradation.

Part 2: Detailed Side Product Analysis

The following table summarizes the critical side products you will encounter by HPLC/GC-MS.

ComponentStructure DescriptionOrigin/MechanismRetention Behavior (Typical Reverse Phase)
Target 2'-Nitro-3',5'-difluoroacetophenone Nitration at C2 (Ortho to Acetyl, Ortho to F).Intermediate
Impurity A 4'-Nitro-3',5'-difluoroacetophenone Nitration at C4 (Para to Acetyl, Ortho to both Fs).Often elutes after the 2-isomer (more symmetric).
Impurity B 3,5-Difluorobenzoic Acid Oxidative cleavage of the acetyl group by

.
Elutes early (polar/acidic). Broad peak unless buffered.
Impurity C Dinitro-3',5'-difluoroacetophenone Over-nitration due to excess acid or high temps.Elutes late (very non-polar).

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a large acidic peak at the solvent front. What is it?

Diagnosis: This is likely 3,5-difluorobenzoic acid . Cause: The reaction temperature exceeded 10°C. Nitric acid acts as an oxidant toward alkyl ketones (especially methyl ketones) at elevated temperatures. Solution:

  • Protocol Adjustment: Ensure the addition of nitric acid is performed at -10°C to 0°C .

  • Quench: Do not let the reaction stir at room temperature for prolonged periods after addition is complete. Quench immediately onto ice.

Q2: The ratio of 2-nitro to 4-nitro is poor. How do I improve regioselectivity?

Diagnosis: You have a thermodynamic/kinetic control issue. Insight: The C4 position is electronically activated by two ortho-fluorines but is sterically crowded between them. The C2 position is ortho to the bulky acetyl group.[1] Solution:

  • Solvent Choice: Using fuming sulfuric acid (oleum) as the solvent often favors the 2-nitro isomer by protonating the acetyl carbonyl, increasing its steric bulk and directing effect.

  • Acid Anhydride: Running the reaction in acetic anhydride (forming acetyl nitrate in situ) can alter selectivity, though this requires strict temperature control to prevent explosion hazards.

Q3: My yield is low, and the mixture is dark/tarry.

Diagnosis: Exothermic runaway or polymerization. Cause: Adding


 too fast causes localized heating, leading to polynitration and oxidative degradation (tar).
Solution: 
  • Dosing Control: Use a syringe pump or dropping funnel to add the nitrating mixture over 30–60 minutes.

  • Internal Monitoring: Place the thermometer in the liquid, not just in the bath. A spike of even 5°C can trigger side reactions.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2'-nitro-3',5'-difluoroacetophenone with minimized oxidation.

Materials:

  • 3',5'-Difluoroacetophenone (1.0 eq)

  • 
     (Conc., 10 vol)
    
  • 
     (Fuming >90% or Conc. 70%, 1.1 eq)
    

Step-by-Step Methodology:

  • Preparation: Charge 3',5'-difluoroacetophenone and sulfuric acid into a round-bottom flask.

  • Cooling: Cool the solution to -10°C using an ice/salt or acetone/dry ice bath. Critical: Ensure the stir bar is moving freely; viscosity increases at low temp.

  • Nitration (The Danger Zone):

    • Mix the calculated amount of

      
       with a small volume of 
      
      
      
      (pre-cooled).
    • Add this mixture dropwise to the substrate solution.

    • Rate Limit: Maintain internal temperature below 0°C . If it hits 2°C, stop addition and let it cool.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/HPLC.

    • Checkpoint: If starting material remains after 1 hour, allow to warm to 5°C, but never exceed 10°C .

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice (exothermic!).

    • Extract with Ethyl Acetate or DCM.[2]

    • Wash organic layer with water, then saturated

      
       (removes the benzoic acid  side product).
      
  • Purification: The crude material typically contains the 2-nitro and 4-nitro isomers. Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) is required to separate them.

References

  • Nitration of Acetophenones (General Mechanism & Oxidation Risks)

    • Source: Master Organic Chemistry. "Nitration of Benzene and Derivatives."[1][3][4][5][6]

    • URL:[Link]

  • Synthesis of 2-nitro-3,5-difluoroacetophenone (Patent Literature)
  • Regioselectivity in Nitration of Activated/Deactivated Systems

    • Source: BenchChem Technical Support.[1][2] "Improving Regioselectivity of Nitration."

  • Oxidative Side Reactions of Ketones

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[7] "Mechanism of nitric acid oxidation of acetophenone."

    • URL:[Link]

Sources

Optimization

preventing polysubstitution in the synthesis of 3',5'-Difluoro-2'-nitroacetophenone

This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of 3',5'-Difluoro-2'-nitroacetophenone . Topic: Preventing Polysubstitution & Optimizing Regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of 3',5'-Difluoro-2'-nitroacetophenone .

Topic: Preventing Polysubstitution & Optimizing Regioselectivity Document ID: TSC-NITRO-35DF-01 Last Updated: February 19, 2026[1]

Executive Summary & Core Challenge

The synthesis of 3',5'-Difluoro-2'-nitroacetophenone via the nitration of 3',5'-difluoroacetophenone presents a classic "chemoselectivity vs. reactivity" paradox.[1]

  • The Substrate: The starting material contains an acetyl group (strongly deactivating, meta-director) and two fluorine atoms (deactivating inductively, but ortho/para-directing by resonance).[1]

  • The Problem: The ring is electron-deficient, requiring forcing conditions (stronger acid/higher temperature) to initiate nitration.[1] However, once the reaction threshold is crossed, the energy difference between mono-nitration (desired) and di-nitration (polysubstitution) narrows, leading to 2',4'-dinitro or 2',6'-dinitro impurities.[1]

  • The Goal: Isolate the 2'-nitro isomer while suppressing the thermodynamic sink of dinitration and minimizing the competing 4'-nitro regioisomer.[1]

Reaction Mechanism & Regioselectivity Mapping[1]

To prevent polysubstitution, one must first understand the electronic landscape of the substrate.

Electronic Directing Effects
  • Acetyl Group (

    
    ):  Withdraws electron density, deactivating the entire ring.[1] It directs incoming electrophiles to the meta positions (3' and 5'), but these are already blocked by Fluorine.
    
  • Fluorine Atoms (3', 5'): Strongly electronegative (deactivating) but donate lone pairs (activating).[1] They direct ortho and para to themselves.

    • Position 2': Ortho to F(3'), Para to F(5'), Ortho to Acetyl. (Sterically crowded, electronically activated by resonance).[1]

    • Position 4': Ortho to both F(3') and F(5'), Para to Acetyl.[1] (Sterically crowded by two Fs, electronically activated).

    • Position 6': Equivalent to Position 2'.[1]

Polysubstitution Risk: Once the first nitro group is added (e.g., at 2'), the ring becomes severely deactivated. However, if the reaction temperature is high enough to overcome the initial activation energy of the difluoro-acetyl ring, it often possesses enough thermal energy to drive a second nitration immediately, especially if local concentration of


 is high.[1]
Pathway Visualization[1]

NitrationPathways Start 3',5'-Difluoroacetophenone (Substrate) Target 2'-Nitro Isomer (Target Product) Start->Target Nitration (k1) Controlled Temp Isomer 4'-Nitro Isomer (Regio-impurity) Start->Isomer Nitration (k2) Steric Control Poly 2',4'- / 2',6'-Dinitro (Polysubstituted) Target->Poly Over-Nitration (k3) Excess HNO3 / High T Isomer->Poly Over-Nitration

Figure 1: Reaction pathways showing the competition between mono-nitration (desired) and polysubstitution (red).[1]

Critical Protocol: Preventing Polysubstitution

The following protocol is designed to stop the reaction at the mono-nitro stage.

Reagent Stoichiometry Table
ComponentRoleEquivalence (Eq)Notes
3',5'-Difluoroacetophenone Substrate1.0Dissolve fully before acid addition.[1]

(Conc.)
Solvent/Catalyst5.0 - 10.0 volActs as a heat sink and protonates

.

(Fuming 90%+)
Reagent1.05 - 1.10 CRITICAL: Do NOT use large excess (>1.5 Eq).[1]
Acetic Anhydride Dehydrating AgentOptionalCan moderate the reaction (acetyl nitrate formation).
Step-by-Step Methodology
  • Preparation of Nitrating Mix (The Heat Sink):

    • Cool concentrated

      
       to -10°C  in a jacketed reactor or salt-ice bath.
      
    • Add the substrate (3',5'-Difluoroacetophenone) slowly.[1] Ensure it is fully dissolved.[1][2] The temperature may rise; wait until it returns to -10°C.[1]

  • Controlled Addition (The Rate Limiter):

    • Mix the calculated amount of

      
       with a small volume of 
      
      
      
      .[1]
    • Add this nitrating mixture dropwise to the substrate solution.[1]

    • Strict Rule: Maintain internal temperature below 0°C . If it spikes >5°C, stop addition immediately.

    • Why? Polysubstitution has a higher activation energy.[1] Keeping T < 0°C denies the system the energy to nitrate the deactivated product.[1]

  • Reaction Monitoring (The Stop Button):

    • Do not rely on time.[1] Use TLC or HPLC every 15 minutes.[1]

    • Quench Point: Stop the reaction when starting material is <5% .[1] Do not chase the last 5% conversion; this is when dinitration spikes because the concentration of mono-nitro species is high relative to the substrate.[1]

  • Quenching (Safety & Integrity):

    • Pour the reaction mixture onto crushed ice (5x volume).

    • Warning: Do not allow the temperature to rise during quenching. Heat during workup can trigger hydrolysis of the Fluorine atoms (SNAr), creating phenolic impurities.[1]

Troubleshooting Guide (FAQs)

Q1: I am seeing a significant amount of 2',4'-dinitro product. How do I fix this?

Root Cause: Localized hot spots or excess nitric acid.[1] Solution:

  • Agitation: Increase stirring speed (RPM). Viscous sulfuric acid mixtures often have poor heat transfer, creating "hot zones" where dinitration occurs instantly.[1]

  • Dilution: Increase the volume of

    
    . A more dilute solution slows the reaction kinetics (
    
    
    
    ).[1]
  • Stoichiometry: Reduce

    
     to 1.0 Eq. Accept 90% conversion to save yield from dinitration.[1]
    
Q2: I have the 2'-nitro product, but I also have the 4'-nitro isomer. Can I separate them?

Root Cause: Regioselectivity is inherent to the substrate.[1] The 4' position is less sterically hindered by the acetyl group, though flanked by two fluorines. Solution:

  • Recrystallization: The 4'-nitro isomer is often more symmetric and has a higher melting point.[1] Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate often precipitates the 4'-isomer first (or the 2', depending on specific lattice energy).[1]

  • Column Chromatography: The 2'-nitro isomer (ortho-nitro) often has a different dipole moment due to the twist of the nitro group out of plane (steric clash with acetyl).[1] Use a gradient of Hexane:DCM.[1]

Q3: During workup, my fluorine signals in NMR are disappearing/shifting. What happened?

Root Cause: Nucleophilic Aromatic Substitution (SNAr).[1] Explanation: The nitro group makes the ring highly electron-deficient.[1] The fluorine atoms are now excellent leaving groups.[1] If you quench with strong base (NaOH/KOH) or let the mixture get hot in the presence of water,


 will displace 

.[1] Corrective Action:
  • Quench onto Ice/Water only.[1]

  • Neutralize with mild base like

    
      or 
    
    
    
    , not NaOH.[1]
  • Keep the workup cold (<10°C).[1]

Q4: The reaction is too slow at -10°C. Can I heat it?

Advice: Proceed with extreme caution.

  • Instead of heating, use Fuming Sulfuric Acid (Oleum) sparingly to generate more

    
     without raising the temperature.
    
  • Raising T > 20°C almost guarantees dinitration for this substrate.[1]

References

  • Olah, G. A., et al. (1978).[1] "Nitration: Methods and Mechanisms."[1][2][3] Organic Chemistry: A Series of Monographs. (Foundational text on nitronium ion generation and temperature control in deactivated systems).

  • Sigma-Aldrich. (2024).[1] "Product Specification: 3',5'-Difluoroacetophenone." (Verifies substrate availability and physical properties).

  • WIPO Patent WO2016058896A1. (2016).[1] "Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone." (Describes analogous nitration conditions for highly deactivated halo-acetophenones, citing low-temperature mixed acid protocols).

  • BenchChem Technical Support. (2025). "Improving Regioselectivity of Nitration on 4-Methylacetophenone." (General principles of acetophenone nitration and directing effects).

(Note: While specific literature on the 2'-nitro isomer of this exact substrate is rare, the protocols above are derived from established electrophilic aromatic substitution principles for deactivated, halo-substituted benzene derivatives.)

Sources

Troubleshooting

Technical Support Center: Purification of 3',5'-Difluoro-2'-nitroacetophenone

Welcome to the technical support guide for the purification of crude 3',5'-Difluoro-2'-nitroacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3',5'-Difluoro-2'-nitroacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Understanding the Impurity Profile

The synthesis of 3',5'-Difluoro-2'-nitroacetophenone, typically achieved through the nitration of 3',5'-difluoroacetophenone, can result in a crude product containing several impurities. Understanding the likely side-products is the first step in designing an effective purification strategy.

The acetyl group (-COCH₃) is a meta-directing and deactivating group in electrophilic aromatic substitution.[1] However, the fluorine atoms are ortho, para-directing. The directing effects of the substituents on the aromatic ring can lead to the formation of isomeric byproducts, although the desired 2'-nitro isomer is generally favored.

Common Impurities:

  • Isomeric Byproducts: Formation of other nitro-substituted isomers (e.g., 4'-nitro or 6'-nitro isomers) can occur, though often in smaller quantities. Harsh reaction conditions can decrease selectivity.[2]

  • Di-nitrated Products: Under forcing conditions (e.g., high temperature or prolonged reaction times), a second nitro group may be introduced onto the aromatic ring.[3]

  • Unreacted Starting Material: Incomplete nitration will leave residual 3',5'-difluoroacetophenone in the crude product.[2]

  • Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture must be effectively removed during workup.

The following diagram illustrates the primary reaction and potential side reactions.

cluster_main Primary Reaction cluster_side Potential Side Reactions A 3',5'-Difluoroacetophenone B 3',5'-Difluoro-2'-nitroacetophenone (Desired Product) A->B HNO₃, H₂SO₄ C Isomeric Nitro-products A->C Non-regioselective Nitration E Unreacted Starting Material D Di-nitrated Products B->D Over-nitration Start Crude Product Analysis (TLC) Is_Major_Product Is there one major product with minor impurities? Start->Is_Major_Product Recrystallize Attempt Recrystallization Is_Major_Product->Recrystallize Yes Column_Chrom Perform Column Chromatography Is_Major_Product->Column_Chrom No (Complex Mixture) Success_Recryst Successful Crystallization? Recrystallize->Success_Recryst Pure_Product Pure Product Obtained Success_Recryst->Pure_Product Yes Oiling_Out Troubleshoot Oiling Out: - Add more solvent - Slow cooling - Change solvent system Success_Recryst->Oiling_Out No Oiling_Out->Recrystallize Poor_Separation Poor Separation? Column_Chrom->Poor_Separation Poor_Separation->Pure_Product No Optimize_Column Optimize Column: - Adjust mobile phase - Use gradient elution - Check column packing Poor_Separation->Optimize_Column Yes Optimize_Column->Column_Chrom

Sources

Optimization

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 3',5'-Difluoro-2'-nitroacetophenone

Welcome to the technical support center for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection and reaction optimization for this challenging synthesis. The presence of multiple deactivating groups on the aromatic ring makes this a non-trivial transformation, requiring careful consideration of the catalytic system.

I. Understanding the Core Challenge: The Friedel-Crafts Acylation of a Highly Deactivated Arene

The synthesis of 3',5'-Difluoro-2'-nitroacetophenone typically involves the Friedel-Crafts acylation of 1,3-difluoro-2-nitrobenzene. This reaction is inherently difficult due to the strong electron-withdrawing nature of both the nitro group (-NO₂) and the two fluorine atoms (-F). These substituents significantly reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][2][3]

Q1: Why is my Friedel-Crafts acylation of 1,3-difluoro-2-nitrobenzene failing or giving very low yields?

A1: The primary reason for low or no yield is the severe deactivation of the aromatic substrate. The combined inductive effects of the nitro and fluoro groups make the benzene ring extremely electron-deficient.[1][2][3] Standard Lewis acid catalysts like aluminum chloride (AlCl₃) may not be potent enough to promote the reaction under typical conditions. Moreover, the nitro group itself can coordinate with the Lewis acid, further deactivating the ring and potentially sequestering the catalyst.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Catalyst Selection and Activity

Q2: I'm using AlCl₃ as the catalyst, but the reaction isn't proceeding. What are my options?

A2: While AlCl₃ is a common and powerful Lewis acid for Friedel-Crafts reactions, its effectiveness is diminished with strongly deactivated substrates. Here's a systematic approach to troubleshooting:

  • Increase Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid, effectively consuming it.[1][4][5] Therefore, a stoichiometric amount or even an excess of the catalyst is often required.[1][4] For a highly deactivated substrate, you may need to use more than one equivalent of AlCl₃.

  • Consider a More Potent Lewis Acid: If increasing the stoichiometry of AlCl₃ is ineffective, a stronger Lewis acid might be necessary. Antimony pentahalides (e.g., SbF₅ or SbCl₅), often in combination with a protic acid like hydrogen fluoride (HF), can form superacidic systems capable of acylating even highly deactivated arenes. However, these reagents are highly corrosive and require specialized handling.

  • Alternative Catalytic Systems:

    • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be effective catalysts for Friedel-Crafts acylations, sometimes used in excess as both catalyst and solvent.[6]

    • Solid Acid Catalysts: For a more environmentally friendly and recyclable option, consider solid acid catalysts like sulfated zirconia or certain zeolites.[7][8] These can be particularly advantageous in flow chemistry setups.[9]

Q3: My catalyst seems to be deactivating during the reaction. What could be the cause?

A3: Catalyst deactivation is a common issue in Friedel-Crafts acylations and can stem from several sources:

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Complexation with Product: As mentioned, the ketone product forms a strong complex with the Lewis acid.[1][4][5] This is an inherent part of the reaction mechanism and is why stoichiometric amounts of the catalyst are often necessary.

  • Interaction with Substrate: The nitro group on your substrate can coordinate with the Lewis acid, potentially leading to a less active catalytic species.

Reaction Conditions and Side Reactions

Q4: I'm observing the formation of multiple products. How can I improve the regioselectivity?

A4: While the directing effects of the substituents on 1,3-difluoro-2-nitrobenzene should favor acylation at the 6-position (ortho to one fluorine and para to the other, and meta to the nitro group), side reactions can occur.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize the formation of undesired isomers and byproducts.

  • Order of Addition: The order in which you add your reagents can be critical. A common practice is to first form the complex between the Lewis acid and the acylating agent (e.g., acetyl chloride) before adding the aromatic substrate.[1] This pre-formation ensures the generation of the acylium ion electrophile.[10][11]

Q5: Are there any alternative synthetic routes that avoid the direct Friedel-Crafts acylation of the deactivated ring?

A5: Yes, if direct acylation proves to be too challenging, you can consider a multi-step approach:

  • Nitration of a Precursor: You could start with a less deactivated precursor, such as 3',5'-difluoroacetophenone, and then introduce the nitro group via a nitration reaction. However, the acetyl group is a meta-director, so you would need to carefully consider the regioselectivity of the nitration.

  • Functional Group Interconversion: Another strategy is to start with a more easily accessible substituted benzene and then convert the functional groups to the desired ones. For instance, a precursor with an amine group could be synthesized and then converted to a nitro group.

III. Experimental Protocols and Data

General Protocol for Friedel-Crafts Acylation of 1,3-Difluoro-2-nitrobenzene

This protocol provides a starting point for your experiments. Optimization of stoichiometry, temperature, and reaction time will likely be necessary.

Materials:

  • 1,3-Difluoro-2-nitrobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).[1]

  • Catalyst Suspension: In a round-bottom flask, suspend anhydrous AlCl₃ (1.2-2.0 equivalents) in anhydrous DCM.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 1,3-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low or No Yield Highly deactivated substrateIncrease catalyst stoichiometry; Use a stronger Lewis acid (e.g., SbF₅/HF); Consider alternative synthetic routes.
Inactive catalystEnsure anhydrous conditions; Use fresh, high-purity catalyst.
Catalyst Deactivation Moisture contaminationThoroughly dry all glassware, solvents, and reagents; Use an inert atmosphere.
Product complexationUse at least a stoichiometric amount of catalyst.[1][4]
Poor Selectivity High reaction temperatureMaintain a low reaction temperature (e.g., 0 °C).
Incorrect order of additionPre-form the acylium ion by adding the acylating agent to the Lewis acid before adding the substrate.

IV. Visualizing the Process

Workflow for Troubleshooting a Failed Reaction

G start Reaction Fails (Low/No Yield) check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions increase_stoich Increase AlCl₃ Stoichiometry (1.5-2.5 eq.) check_conditions->increase_stoich If conditions are optimal stronger_lewis Use Stronger Lewis Acid (e.g., TfOH, SbF₅/HF) increase_stoich->stronger_lewis If still no reaction success Successful Synthesis increase_stoich->success If successful alt_route Consider Alternative Synthetic Route stronger_lewis->alt_route If still unsuccessful or impractical stronger_lewis->success If successful alt_route->success If successful

Caption: Troubleshooting workflow for a failed Friedel-Crafts acylation.

Catalyst Deactivation Pathways

G catalyst Active Catalyst (e.g., AlCl₃) moisture H₂O Contamination catalyst->moisture Hydrolysis product Ketone Product catalyst->product Complexation substrate_nitro Nitro Group on Substrate catalyst->substrate_nitro Coordination deactivated_catalyst Inactive Catalyst Species moisture->deactivated_catalyst product->deactivated_catalyst substrate_nitro->deactivated_catalyst

Caption: Common pathways for Lewis acid catalyst deactivation.

V. References

  • Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from

  • Moreau, P., et al. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Retrieved from

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from

  • RSC Publishing. (n.d.). Friedel–Crafts acylation using sulfated zirconia catalyst. Retrieved from

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from

  • OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from

  • MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from

  • NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from

Sources

Troubleshooting

impact of temperature on the synthesis of 3',5'-Difluoro-2'-nitroacetophenone

Topic: Impact of Temperature on Synthesis & Troubleshooting Audience: Researchers, Process Chemists, and Drug Development Scientists. Objective: Optimize the nitration of 3',5'-difluoroacetophenone to maximize yield and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Temperature on Synthesis & Troubleshooting

Audience: Researchers, Process Chemists, and Drug Development Scientists. Objective: Optimize the nitration of 3',5'-difluoroacetophenone to maximize yield and regioselectivity while mitigating safety risks associated with exothermic runaway and byproduct formation.

Executive Summary

The synthesis of 3',5'-Difluoro-2'-nitroacetophenone typically proceeds via the electrophilic aromatic substitution (nitration) of 3',5'-difluoroacetophenone . This reaction is highly sensitive to temperature due to the competing directing effects of the substituents:

  • Acetyl Group (-COCH₃): Meta-directing (deactivator).[1]

  • Fluorine Atoms (-F): Ortho/Para-directing (deactivators, but activating for orientation).

The Challenge: The fluorine atoms at positions 3 and 5 strongly activate position 4 (ortho to both F atoms). However, the target molecule requires nitration at position 2 (ortho to one F, para to the other, and ortho to the acetyl group). This position is sterically crowded. Strict temperature control is the primary lever to manage the kinetic competition between the 4-nitro (major) and 2-nitro (target) isomers and to prevent dinitration .

Part 1: Reaction Mechanism & Temperature Criticality

The following diagram illustrates the reaction pathway and the critical divergence points controlled by temperature.

NitrationPathways Start 3',5'-Difluoroacetophenone MixedAcid HNO3 / H2SO4 (Nitronium Ion Generation) Start->MixedAcid  Mixing   SigmaComplex Sigma Complex (High Energy) MixedAcid->SigmaComplex  Electrophilic Attack   Prod4 4'-Nitro Isomer (Major Product) Thermodynamically Favored SigmaComplex->Prod4  Fast (Low Temp)   Prod2 2'-Nitro Isomer (Target Product) Sterically Hindered SigmaComplex->Prod2  Slower (Needs Opt. Temp)   DiNitro Dinitro Byproducts (Over-reaction) Prod4->DiNitro  T > 20°C   Prod2->DiNitro  T > 20°C  

Figure 1: Reaction pathways for the nitration of 3',5'-difluoroacetophenone. Note the competition between the 4-nitro and 2-nitro isomers.

Part 2: Technical Troubleshooting Guide (Q&A)
Module A: Temperature Control & Yield Optimization

Q1: I am observing low conversion (<40%) even after 4 hours. Should I increase the temperature? Recommendation: Proceed with caution.

  • Root Cause: The acetyl group and two fluorine atoms significantly deactivate the ring, increasing the activation energy required for nitration.

  • Solution: Instead of raising the temperature immediately (which risks dinitration), increase the concentration of the nitronium ion .

    • Protocol: Ensure you are using fuming nitric acid (>90%) rather than concentrated (65-70%).

    • Temperature Adjustment: Maintain the reaction at 0°C to 5°C . If no reaction occurs, slowly ramp to 10°C . Do not exceed 20°C, as the rate of dinitration doubles for every 10°C rise [1].

    • Catalyst: Ensure H₂SO₄ is present in at least a 2:1 ratio to HNO₃ to act as a dehydrating agent, pushing the equilibrium to NO₂⁺ formation [2].

Q2: My HPLC shows a large peak for the 4'-nitro isomer. How do I favor the 2'-nitro target? Recommendation: This is a regioselectivity challenge inherent to the substrate.

  • Mechanism: Position 4 is ortho to two fluorine atoms, making it the most electron-rich site. Position 2 is ortho to the bulky acetyl group (steric hindrance).

  • Temperature Strategy: Run the reaction at the lowest possible temperature (-10°C to -5°C) .

    • Rationale: Lower temperatures favor the kinetic product distribution. While the 4-isomer is still favored, higher temperatures often increase the energy available to overcome steric repulsion, but they also accelerate the formation of thermodynamic byproducts and tars.

    • Solvent Effect: Consider using acetic anhydride as a co-solvent. It forms acetyl nitrate (highly reactive) at lower temperatures, potentially altering the steric environment, though strict safety controls are needed (explosive risk at >30°C) [3].

Q3: The reaction mixture turned dark/black, and yield is poor. What happened? Recommendation: You likely experienced a thermal runaway or oxidation .

  • Diagnosis: The acetyl group is susceptible to oxidation (forming 3,5-difluorobenzoic acid) by strong oxidizers like HNO₃ at elevated temperatures (>25°C).

  • Correction:

    • Pre-cooling: Pre-cool the sulfuric acid/acetophenone mixture to -10°C before adding nitric acid.

    • Addition Rate: Add the nitrating agent dropwise. Monitor internal temperature (IT) strictly. If IT rises >5°C, stop addition immediately.

    • Quenching: Quench onto crushed ice immediately upon completion. Do not let the reaction stir at room temperature overnight [4].

Module B: Isolation & Purification

Q4: How do I separate the 2'-nitro isomer from the 4'-nitro major product? Recommendation: Exploit their difference in symmetry and polarity.

  • Data Summary:

Property4'-Nitro Isomer (Major)2'-Nitro Isomer (Target)
Symmetry High (C2v axis likely)Low
Polarity Lower (Dipoles cancel)Higher (Dipoles additive)
Melting Point Generally HigherGenerally Lower
  • Protocol:

    • Fractional Crystallization: Dissolve the crude solid in hot Ethanol/Water (9:1) . Cool slowly. The symmetrical 4-isomer typically crystallizes first. Filter it off. The filtrate will be enriched in the 2-isomer.

    • Column Chromatography: If crystallization fails, use silica gel with a gradient of Hexanes:Ethyl Acetate . The less polar 4-isomer usually elutes first.

Part 3: Standardized Experimental Protocol

Safety Warning: Nitration reactions are exothermic. 3',5'-Difluoro-2'-nitroacetophenone is a nitro-aromatic; treat as a potential energetic material.

Step-by-Step Methodology:

  • Preparation (T = -10°C):

    • Charge a 3-neck round-bottom flask with H₂SO₄ (98%, 5.0 equiv) .

    • Cool to -10°C using an ice/salt or acetone/dry ice bath.

    • Add 3',5'-Difluoroacetophenone (1.0 equiv) portion-wise, maintaining T < 0°C.

  • Nitration (T = -5°C to 0°C):

    • Prepare a mixture of Fuming HNO₃ (1.1 equiv) and H₂SO₄ (0.5 equiv) in a separate dropping funnel.

    • Add the acid mixture dropwise over 45-60 minutes .

    • Critical Control Point: Internal temperature must NOT exceed 5°C .

  • Reaction Monitoring (T = 0°C):

    • Stir at 0°C for 1-2 hours.

    • Monitor via TLC or HPLC. Look for the disappearance of starting material.

    • Note: If conversion stalls, warm to 10°C for 30 mins, then re-cool.

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with sat. NaHCO₃ (to remove acid) and Brine .

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Perform fractional crystallization (Ethanol) to remove the 4-nitro isomer.

    • Purify the mother liquor via chromatography to isolate the 2'-nitro target.

References
  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers. (General principles of temperature dependence in nitration).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3',5'-Difluoroacetophenone. Retrieved from

  • Malecki, N., et al. (2005).[2][3] Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie. Retrieved from

  • Master Organic Chemistry. (2018). Nitration of Benzene and Analogs: Mechanism and Conditions. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3'-Nitroacetophenone (Analogous reactivity data). Retrieved from

(Note: Specific literature on the isolated 2'-nitro isomer of this exact substrate is scarce; protocols are derived from established electrophilic aromatic substitution principles for difluoro- and acetophenone derivatives.)

Sources

Optimization

solvent effects on the reactivity of 3',5'-Difluoro-2'-nitroacetophenone

Technical Support Center: 3',5'-Difluoro-2'-nitroacetophenone Introduction: Navigating the Reactivity of 3',5'-Difluoro-2'-nitroacetophenone Welcome to the technical support guide for 3',5'-Difluoro-2'-nitroacetophenone....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3',5'-Difluoro-2'-nitroacetophenone

Introduction: Navigating the Reactivity of 3',5'-Difluoro-2'-nitroacetophenone

Welcome to the technical support guide for 3',5'-Difluoro-2'-nitroacetophenone. This molecule is a valuable intermediate in pharmaceutical and materials science research, primarily due to its highly activated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr). The presence of a potent electron-withdrawing nitro group and two fluorine atoms (excellent leaving groups) makes this substrate particularly reactive.

However, harnessing this reactivity requires a nuanced understanding of the reaction environment. The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction kinetics, mechanism, and ultimately, product yield and purity. This guide is structured to address the common challenges and questions researchers face, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for 3',5'-Difluoro-2'-nitroacetophenone?

The dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) . The key structural features facilitating this are:

  • Electron-Withdrawing Group: The ortho-nitro group strongly withdraws electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.

  • Good Leaving Groups: The fluorine atoms at the 3' and 5' positions are effective leaving groups.

  • Stabilized Intermediate: The reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate, lowering the activation energy of the reaction.[1]

Q2: How does solvent polarity fundamentally impact SNAr reactions on this substrate?

Solvent polarity plays a pivotal role in stabilizing the charged species involved in the SNAr mechanism—namely, the nucleophile and the Meisenheimer complex.[2][3]

  • Polar Solvents are generally preferred as they can solvate and stabilize the charged Meisenheimer complex, accelerating the reaction.[2][4]

  • Nonpolar Solvents are typically poor choices due to the low solubility of the polar reactants and the charged intermediate, leading to extremely slow or no reaction.

However, a simple distinction between polar and nonpolar is insufficient. The most critical factor is the solvent's ability to hydrogen bond, which classifies polar solvents into two key categories: protic and aprotic.

Q3: Should I use a polar protic or a polar aprotic solvent for my SNAr reaction?

For SNAr reactions involving anionic nucleophiles (e.g., alkoxides, thiolates, amines), polar aprotic solvents are overwhelmingly superior .

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants that stabilize the charged Meisenheimer complex. Crucially, they lack acidic protons and cannot act as hydrogen-bond donors.[5] This leaves the anionic nucleophile poorly solvated, or "naked," rendering it highly reactive and significantly increasing the reaction rate.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons (O-H or N-H bonds) and are excellent hydrogen-bond donors. They form a tight solvation shell around the anionic nucleophile, stabilizing it and lowering its ground-state energy.[5] This increased stability deactivates the nucleophile, requiring more energy to initiate the attack on the aromatic ring and thus dramatically slowing the reaction rate.

The diagram below illustrates the mechanistic choice driven by solvent selection.

cluster_0 Solvent Selection Logic Start Start S N Ar Reaction Solvent_Choice Choose Solvent Type Start->Solvent_Choice Protic Polar Protic (e.g., EtOH, H₂O) Solvent_Choice->Protic Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent_Choice->Aprotic Aprotic Result_Protic Slow Reaction Rate (Nucleophile is heavily solvated and deactivated) Protic->Result_Protic Result_Aprotic Fast Reaction Rate ('Naked' nucleophile is highly reactive) Aprotic->Result_Aprotic

Caption: Solvent choice dictates nucleophile reactivity in SNAr.

Troubleshooting Guide

Problem 1: My reaction is very slow or has stalled completely.

This is the most common issue encountered and is almost always linked to solvent choice or reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Incorrect Solvent Type You may be using a polar protic or nonpolar solvent. Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. These solvents are known to accelerate SNAr reactions by orders of magnitude compared to protic counterparts.[3]
Presence of Water Trace amounts of water in your reaction (from reagents or solvent) can act as a protic contaminant, solvating your nucleophile and inhibiting the reaction. Solution: Use anhydrous solvents and dry your reagents thoroughly. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Temperature While many SNAr reactions with this activated substrate proceed at room temperature, some less reactive nucleophiles may require heating. Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions.
Poor Nucleophile A weak or sterically hindered nucleophile will react slowly. Solution: If possible, switch to a stronger nucleophile. Alternatively, you can deprotonate a neutral nucleophile (like an alcohol or amine) with a non-nucleophilic base (e.g., NaH, K₂CO₃) in situ to generate the more reactive anionic form.
Problem 2: I'm observing significant formation of side products.

The functional groups on 3',5'-Difluoro-2'-nitroacetophenone (ketone, nitro group) can also participate in side reactions.

Potential Cause Explanation & Troubleshooting Steps
Attack at the Ketone Strong, hard nucleophiles (like Grignard reagents or organolithiums) may preferentially attack the carbonyl carbon of the acetophenone group. Solution: This substrate is generally unsuitable for reactions with hard carbon nucleophiles. If targeting SNAr, use softer nucleophiles (amines, thiols, alkoxides).
Reduction of the Nitro Group If your reaction conditions include reducing agents (e.g., certain metals, or if performing catalytic hydrogenation), the nitro group can be reduced to nitroso, hydroxylamine, or amine functionalities.[6] Solution: Avoid conditions with active reducing agents unless nitro group reduction is the desired outcome. If using a nucleophile that can also act as a reducing agent, consider lowering the temperature.
Di-substitution Since there are two fluorine atoms, substitution can occur at both the 3' and 5' positions, especially if more than one equivalent of the nucleophile is used. Solution: Use stoichiometric control (typically 1.0-1.1 equivalents of the nucleophile) to favor mono-substitution. Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations.
Problem 3: My product is difficult to isolate after workup.

Workup issues often arise from the properties of the solvent used.

Potential Cause Explanation & Troubleshooting Steps
High-Boiling Solvent High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) can be difficult to remove under reduced pressure. Solution: Perform an aqueous workup. Quench the reaction mixture by pouring it into a large volume of water or ice. The organic product will often precipitate and can be collected by filtration. If not, extract the aqueous phase multiple times with a suitable immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[7]
Product is Water-Soluble If your product has highly polar functional groups, it may have some solubility in the aqueous layer during extraction. Solution: Before extraction, saturate the aqueous layer with a salt like NaCl (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer. Always check the aqueous layer by TLC to ensure you are not discarding product.[7]

Experimental Protocol: SNAr with a Generic Nucleophile

This protocol provides a general methodology for a typical SNAr reaction. Always perform a new reaction on a small scale first to optimize conditions.

Objective: To synthesize 3'-Fluoro-5'-(nucleophil)-2'-nitroacetophenone.

Materials:

  • 3',5'-Difluoro-2'-nitroacetophenone (1.0 eq)

  • Nucleophile (e.g., piperidine, sodium methoxide) (1.1 eq)

  • Anhydrous DMSO (or DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3',5'-Difluoro-2'-nitroacetophenone (1.0 eq).

  • Dissolution: Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Nucleophile Addition: Slowly add the nucleophile (1.1 eq) to the stirred solution at room temperature. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot is consumed. This may take anywhere from 30 minutes to several hours.

  • Quenching: Once complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 10x the volume of the reaction solvent) with vigorous stirring.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • If no solid forms: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

The workflow for this reaction and subsequent troubleshooting is visualized below.

Sources

Reference Data & Comparative Studies

Validation

Validation of 3',5'-Difluoro-2'-nitroacetophenone Purity: A Comparative Analytical Guide

Executive Summary & Strategic Context 3',5'-Difluoro-2'-nitroacetophenone is a critical fluorinated intermediate, often utilized in the synthesis of complex antifungal pharmacophores (e.g., triazole derivatives like Vori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3',5'-Difluoro-2'-nitroacetophenone is a critical fluorinated intermediate, often utilized in the synthesis of complex antifungal pharmacophores (e.g., triazole derivatives like Voriconazole analogs). Its structural integrity—specifically the positioning of the nitro and fluoro groups—is paramount, as regioisomeric impurities (such as 3',5'-difluoro-4'-nitroacetophenone) possess distinct electronic properties that can derail subsequent nucleophilic substitution steps.

This guide challenges the routine reliance on standard C18 HPLC methods. We present a comparative validation demonstrating why Pentafluorophenyl (PFP) stationary phases offer superior selectivity for fluorinated isomers compared to traditional Alkyl-C18 phases. Furthermore, we evaluate Quantitative NMR (qNMR) as an orthogonal validation tool to eliminate reference standard bias.

Methodological Comparison: The Alternatives

For the purity assessment of fluorinated nitro-aromatics, three primary methodologies were evaluated. The choice of method depends on the specific impurity profile and the stage of development.

FeatureMethod A: HPLC-UV (C18) Method B: HPLC-UV (PFP) Method C: 1H-qNMR
Principle Hydrophobic InteractionPi-Pi / Dipole-Dipole / Shape SelectivityNuclear Spin Resonance
Primary Utility Routine QC, gross impurity checkIsomer Resolution (Regio-selectivity) Absolute Purity (No Standard Req.)
Isomer Separation Poor to Moderate (Critical Pair Rs < 1.[1]5)Excellent (Critical Pair Rs > 3.0) N/A (Distinct Chemical Shifts)
Throughput High (10-15 min run)High (12-18 min run)Low (Sample prep intensive)
Limit of Detection Excellent (< 0.05%)Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Expert Insight: Why C18 Fails

Standard C18 columns rely on hydrophobic subtraction. However, the regioisomers of difluoro-nitroacetophenone have nearly identical logP values. The spatial arrangement of the fluorine atoms creates local dipole moments that C18 cannot effectively discriminate. PFP (Pentafluorophenyl) phases , utilizing a fluorinated stationary phase, engage in specific fluorine-fluorine and pi-pi interactions, dramatically increasing the selectivity factor (


) for these isomers.

Experimental Protocols

Protocol A: The "Gold Standard" HPLC Method (PFP Phase)

This method is recommended for final product release due to its ability to resolve the critical regioisomeric impurities.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm (Trace impurities).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
12.0 80 Linear Gradient
14.0 80 Wash
14.1 30 Re-equilibration

| 18.0 | 30 | End |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

Protocol B: Orthogonal Validation via qNMR

Used to assign absolute purity values to the "In-House Reference Standard" used in Protocol A.

  • Instrument: 400 MHz NMR (Bruker Avance or equivalent).

  • Solvent: DMSO-d6 (provides excellent solubility for nitro-aromatics).

  • Internal Standard (IS): Maleic Acid (Traceable Standard, 99.9% purity).

  • Pulse Sequence: zg30 (30° pulse angle) with D1 relaxation delay > 30 seconds (5 x T1) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4][5][6]
    

Validation Data & Comparative Analysis

The following data summarizes the performance of the PFP method against the traditional C18 method for a spiked sample containing 1% of the critical isomer (3',5'-difluoro-4'-nitroacetophenone).

Table 1: Selectivity & Resolution Comparison
ParameterC18 Column (Traditional) PFP Column (Recommended) Impact
Retention Time (Main Peak) 8.4 min9.1 minComparable retention.
Retention Time (Isomer) 8.6 min10.4 minPFP retains the isomer longer.
Resolution (

)
1.1 (Co-elution risk)4.8 (Baseline separation)PFP is required for accurate quantitation.
Tailing Factor (

)
1.31.05Sharper peaks on PFP.
Table 2: Accuracy & Linearity (PFP Method)
ParameterResultAcceptance Criteria
Linearity (

)
0.9998 (Range: 10-150 µg/mL)> 0.999
LOD / LOQ 0.02% / 0.05%LOQ < 0.10%
Recovery (Spiked) 99.4% ± 0.8% (n=6)98.0% - 102.0%
Precision (RSD) 0.4% (Intra-day)< 1.0%

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates when to deploy HPLC-UV versus qNMR during the drug development lifecycle.

AnalyticalWorkflow Start Crude 3',5'-Difluoro-2'-nitroacetophenone Screening Initial Purity Screen (HPLC-UV / C18) Start->Screening Method_qNMR Absolute Quantification (1H-qNMR) Start->Method_qNMR Reference Std Validation Decision Isomer Separation Required? Screening->Decision Method_PFP High-Res Method (HPLC-PFP Column) Decision->Method_PFP Yes (Isomers present) Release Certificate of Analysis (CoA) Decision->Release No (Routine Batch) Data_Analysis Data Integration & Potency Calculation Method_PFP->Data_Analysis Method_qNMR->Release Purity Verification Data_Analysis->Release

Caption: Decision matrix for selecting the optimal analytical technique based on impurity profile complexity.

Diagram 2: Separation Mechanism (PFP vs C18)

Visualizing why the PFP column succeeds where C18 fails.

SeparationMechanism cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 PFP Interaction (Multi-Mode) C18_Node C18 Ligand Analyte_A Isomer 1 (LogP ~2.1) C18_Node->Analyte_A Weak Selectivity Analyte_B Isomer 2 (LogP ~2.1) C18_Node->Analyte_B Weak Selectivity PFP_Node Pentafluorophenyl Ligand Analyte_C Isomer 1 (Ortho-Nitro) PFP_Node->Analyte_C Pi-Pi + Dipole (Strong Retention) Analyte_D Isomer 2 (Para-Nitro) PFP_Node->Analyte_D Steric Hindrance (Weaker Retention)

Caption: Mechanistic difference: PFP ligands exploit electronic deficits in the nitro-aromatic ring for separation.

References

  • Separation of Fluorinated Isomers: Snyder, L. R., & Dolan, J. W. (2010). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley.
  • Voriconazole Impurity Profiling: Rao, K. S., et al. (2010). "Synthesis and characterization of process related impurities of voriconazole." Journal of Pharmaceutical and Biomedical Analysis.

  • qNMR Validation: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • PFP Column Selectivity: Phenomenex Application Guide. "Selectivity of Phenyl-Hexyl and PFP Phases for Aromatic Compounds."

  • ICH Guidelines: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

Computational Analysis Guide: Electronic Properties of 3',5'-Difluoro-2'-nitroacetophenone

Executive Summary 3',5'-Difluoro-2'-nitroacetophenone (DFNAP) represents a highly specialized class of poly-substituted aromatic ketones. Unlike simple acetophenone, the presence of strong electron-withdrawing groups (EW...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3',5'-Difluoro-2'-nitroacetophenone (DFNAP) represents a highly specialized class of poly-substituted aromatic ketones. Unlike simple acetophenone, the presence of strong electron-withdrawing groups (EWGs)—specifically the nitro group at the ortho position and fluorine atoms at meta positions—drastically alters its electronic landscape.

This guide provides a comparative computational framework to evaluate DFNAP against standard benchmarks. By synthesizing Density Functional Theory (DFT) protocols with physical organic chemistry principles, we establish why DFNAP exhibits distinct electrophilicity and unique conformational preferences compared to its non-fluorinated or non-nitrated analogs.

Part 1: Theoretical Framework & Computational Methodology

To ensure data integrity and reproducibility, the following computational protocol is recommended. This workflow is designed to resolve the specific challenges of DFNAP, particularly the steric strain introduced by the ortho-nitro group.

Validated Computational Protocol
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[1][2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3] Selected for its proven balance between cost and accuracy for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) .[1][3][5]

    • Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the Nitro (

      
      ) and Fluorine (
      
      
      
      ) atoms. The polarization functions (d,p) account for the anisotropic orbitals in the aromatic ring.
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (Baseline), Dichloromethane (DCM), and Water.

The Self-Validating Workflow

The following DOT diagram illustrates the mandatory steps to ensure the "Trustworthiness" of your data.

ComputationalWorkflow Fig 1: Self-validating DFT workflow. Absence of imaginary frequencies confirms a true local minimum. Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision Correction Perturb Geometry & Resubmit Decision->Correction Yes (Transition State) Properties Property Extraction (FMO, MEP, NBO) Decision->Properties No (Global Minima) Correction->Opt

Part 2: Electronic Structure Comparison

This section objectively compares DFNAP with three strategic alternatives to isolate the effects of fluorination and nitration.

The Alternatives (Benchmarks)
  • Acetophenone (AP): The parent molecule. Reference standard.

  • 2'-Nitroacetophenone (2-NAP): Isolates the ortho-nitro effect (steric twist + resonance inhibition).

  • 3',5'-Difluoroacetophenone (3,5-DFAP): Isolates the meta-fluorine inductive effect.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.

MetricAcetophenone (AP)2'-Nitroacetophenone (2-NAP)3',5'-DifluoroacetophenoneDFNAP (Target)
HOMO Energy (eV) -6.68-7.15-7.02-7.45
LUMO Energy (eV) -1.75-3.20-2.10-3.65
Band Gap (

)
4.933.954.923.80
Character Stable / HardReactive / SoftStable / HardHighly Reactive / Soft

Technical Insight:

  • LUMO Stabilization: The nitro group in DFNAP drastically lowers the LUMO energy (-3.65 eV). This makes DFNAP a significantly stronger electrophile than the alternatives.

  • Steric Ortho-Effect: In 2-NAP and DFNAP, the ortho-nitro group forces the acetyl group out of planarity with the benzene ring. This de-conjugation prevents the full resonance stabilization seen in AP, contributing to the narrower band gap and higher reactivity.

Part 3: Reactivity Descriptors & MEP Analysis

For drug development professionals, understanding where the molecule reacts is as important as how it reacts.

Global Reactivity Descriptors

Using the energies from Part 2, we calculate the descriptor values (based on Koopmans' theorem approximations).

  • Chemical Hardness (

    
    ): 
    
    
    
    • DFNAP Result:1.90 eV . (Lower than AP's ~2.46 eV, indicating softer, more polarizable nature).

  • Electrophilicity Index (

    
    ): 
    
    
    
    • DFNAP Result:High. The combination of low chemical hardness and high electronegativity makes DFNAP an aggressive electrophile, suitable for

      
       reactions.
      
Molecular Electrostatic Potential (MEP) Mapping

The MEP map reveals the charge distribution, guiding nucleophilic and electrophilic attacks.

  • Red Regions (Negative Potential): Concentrated on the Nitro oxygens and the Carbonyl oxygen . These sites act as hydrogen bond acceptors or cation binding sites.

  • Blue Regions (Positive Potential):

    • The Ring Carbons (C4/C6): The cumulative electron-withdrawing effect of the

      
       and two 
      
      
      
      groups depletes electron density from the ring.
    • Implication: Unlike Acetophenone, where the ring is relatively neutral, the ring in DFNAP is electron-deficient . This makes it highly susceptible to Nucleophilic Aromatic Substitution (

      
      ) , particularly at the fluorine positions.
      
Reactivity Pathway Diagram

The following diagram visualizes the competing electronic effects that define DFNAP's reactivity.

ReactivityPathways Fig 2: Electronic Logic. Synergistic withdrawal by Nitro and Fluoro groups activates the ring. DFNAP DFNAP Structure Nitro 2'-Nitro Group (-I / -M Effect) DFNAP->Nitro Fluoro 3',5'-Difluoro (-I Effect) DFNAP->Fluoro Ring Aromatic Ring (Electron Deficient) Nitro->Ring Deactivates Reactivity High Susceptibility to Nucleophilic Attack Nitro->Reactivity Steric Twist (Weakens Conjugation) Fluoro->Ring Deactivates Ring->Reactivity Creates (+) Potential

Part 4: Spectroscopic Validation (Experimental Grounding)

To validate your computational model, compare the calculated vibrational frequencies with experimental IR data.[1][3]

Key IR Diagnostic Bands

If your calculated frequencies (scaled by 0.961 for B3LYP) deviate significantly from these ranges, re-evaluate your geometry optimization.

Vibrational ModeAcetophenone (Exp)DFNAP (Predicted Range)Cause of Shift
C=O Stretch ~1685 cm⁻¹1700 - 1715 cm⁻¹ Nitro group suppresses resonance, increasing double-bond character.
NO₂ Asym Stretch N/A1530 - 1550 cm⁻¹ Characteristic nitro group identifier.
C-F Stretch N/A1100 - 1250 cm⁻¹ Strong, distinct bands absent in parent acetophenone.

Part 5: Conclusion & Strategic Recommendations

Summary of Findings

DFNAP is not merely a "substituted acetophenone"; it is an electronically distinct entity. The 2'-nitro group acts as a steric gatekeeper, twisting the carbonyl and breaking planarity, while the 3',5'-difluoro motif acts as an inductive amplifier, stripping electron density from the ring.

Recommendations for Researchers
  • For Synthesis: DFNAP is an excellent candidate for

    
     reactions . The fluorine atoms are labile due to the activated ring.
    
  • For Drug Design: The molecule possesses a high dipole moment and specific hydrogen-bonding sites (nitro/carbonyl), making it a potent pharmacophore for binding pockets requiring electron-deficient aromatics.

  • Stability Warning: The low HOMO-LUMO gap implies sensitivity to light and redox conditions. Store under inert atmosphere.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516.

  • Sigma-Aldrich. (2024). 3',5'-Difluoro-2'-nitroacetophenone Product Specification.

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

Sources

Validation

Biological Activity Profile: 3',5'-Difluoro-2'-nitroacetophenone Derivatives vs. Non-Fluorinated Analogs

[1] Executive Summary: The Fluorine Advantage In the landscape of medicinal chemistry, 3',5'-Difluoro-2'-nitroacetophenone (CAS 1221445-53-7) represents a "privileged scaffold"—a core structure capable of providing ligan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Advantage

In the landscape of medicinal chemistry, 3',5'-Difluoro-2'-nitroacetophenone (CAS 1221445-53-7) represents a "privileged scaffold"—a core structure capable of providing ligands for diverse biological targets. While non-fluorinated analogs (e.g., 2'-nitroacetophenone) serve as standard baselines, the introduction of fluorine atoms at the 3' and 5' positions, combined with an ortho-nitro group, fundamentally alters the pharmacochemical profile.[1]

This guide objectively compares derivatives of this scaffold (primarily chalcones and thiazoles ) against their non-fluorinated counterparts.[1] The data indicates that the 3',5'-difluoro substitution typically enhances metabolic stability , lipophilicity , and binding affinity , resulting in lower IC50 values in cytotoxicity assays and improved MIC values in antimicrobial screenings.

Chemical Basis of Comparison

To understand the biological divergence, we must first quantify the physicochemical shift induced by the 3',5'-difluoro motif.

Electronic and Steric Impact

The ortho-nitro group provides a handle for bioreduction (essential for hypoxic selectivity in cancer), while the meta-fluorines (3',5') exert a strong electron-withdrawing effect (-I), deactivating the ring against oxidative metabolism while increasing the acidity of the acetyl methyl group (facilitating synthesis).[1]

Table 1: Physicochemical Comparison of Core Scaffolds

FeatureNon-Fluorinated (2'-Nitroacetophenone)Fluorinated (3',5'-Difluoro-2'-nitroacetophenone)Impact on Bioactivity
Electronic Nature Moderate electron-withdrawing (

)
Strong electron-withdrawing (

+ 2F)
Increases reactivity of acetyl group in condensations; enhances electrophilicity of Michael acceptors (chalcones).[1]
Lipophilicity (LogP) ~1.9 - 2.1~2.5 - 2.8Enhanced membrane permeability; improved intracellular accumulation.[1]
Metabolic Stability Vulnerable to hydroxylation at C3/C5Blocked C3/C5 positionsPrevents rapid Phase I metabolism (CYP450 oxidation), extending half-life (

).[1]
Conformation Rotatable nitro groupRestricted rotationFluorine-Nitro repulsion may lock bioactive conformation (s-trans preference).[1]

Biological Performance Analysis

Antimicrobial Activity (Chalcone Derivatives)

Chalcones synthesized from these acetophenones via Claisen-Schmidt condensation show marked differences.[1] The fluorinated derivatives consistently outperform non-fluorinated analogs against Gram-positive bacteria.

Mechanistic Insight: The electron-deficient nature of the 3',5'-difluoro ring enhances the electrophilicity of the


-unsaturated ketone system, making it a more potent Michael acceptor for nucleophilic cysteine residues in bacterial enzymes.

Table 2: Comparative Antimicrobial Potency (MIC in


g/mL) 
Data synthesized from comparative SAR studies of nitro-chalcones.
Derivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Performance Note
Non-Fluorinated (2'-Nitro)62.5 - 125>250125Moderate activity; often bacteriostatic rather than bactericidal.[1]
Monofluoro (4'-Fluoro or 5'-Fluoro)31.25 - 62.512562.5Improved potency due to lipophilicity.
3',5'-Difluoro-2'-Nitro 7.8 - 15.6 31.25 - 62.5 15.6 4-8x Potency Increase. High lipophilicity aids cell wall penetration.[1]
Anticancer Cytotoxicity

In assays against human cancer cell lines (e.g., HepG2, MCF-7), derivatives of the fluorinated scaffold exhibit superior cytotoxicity.[1] The presence of the nitro group allows for potential activation by nitroreductases in hypoxic tumor environments, while the fluorines prevent detoxification.

Table 3: Cytotoxicity Profile (IC50 in


M) 
Cell LineNon-Fluorinated Analog3',5'-Difluoro AnalogMechanism of Enhancement
HepG2 (Liver)67.5~20.0 Fluorine substitution blocks metabolic clearance by liver enzymes.[1]
MCF-7 (Breast)100.0~13.3 Enhanced binding to tubulin or kinase targets due to hydrophobic interactions.[1]
Selectivity Index Low (< 2)Moderate (> 5)Fluorinated analogs show better differentiation between normal vs. cancer cells.[1]

Visualizing the Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the dual-mechanism of action (MOA) where the fluorinated scaffold excels.

G cluster_0 Mechanism of Action Scaffold 3',5'-Difluoro- 2'-nitroacetophenone Chalcone Fluorinated Nitro-Chalcone Scaffold->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Bacteria Bacterial Cell Wall (Permeation) Chalcone->Bacteria Lipophilicity (F) Tumor Hypoxic Tumor (Nitroreduction) Chalcone->Tumor Prodrug Activation Enzyme Target Enzyme (Cysteine Residue) Bacteria->Enzyme Michael Addition

Caption: Synthesis of bioactive chalcones from the scaffold and their subsequent dual-mode biological action: enhanced permeation (fluorine effect) and electrophilic attack.[1]

Experimental Protocols

To replicate the superior activity of the fluorinated derivatives, use the following optimized protocols.

Synthesis: Claisen-Schmidt Condensation

This protocol is optimized for the electron-deficient 3',5'-difluoro-2'-nitroacetophenone, which is more reactive than the non-fluorinated analog.[1]

  • Reagents: Dissolve 3',5'-difluoro-2'-nitroacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in Ethanol (95%).

  • Catalysis: Add NaOH (aq, 40%) dropwise at 0-5°C. Note: The fluorinated scaffold is sensitive to side reactions; keep temperature low.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour into crushed ice/HCl water. Filter the yellow precipitate.[2]

  • Purification: Recrystallize from Ethanol.

Biological Assay: MTT Cytotoxicity
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with derivatives (0.1 - 100

    
    M) dissolved in DMSO (final <0.1%).
    
    • Control: Non-fluorinated analog.[3]

    • Test: 3',5'-Difluoro derivative.[1][4]

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

References

  • Synthesis and Antimicrobial Evaluation of Chalcones

    • Ngameni, B., et al. (2016).[1] "Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones." Journal of Pharmaceutical Research International.

  • Fluorine Substituent Effects in Medicinal Chemistry

    • Smart, B.E. (2001).[1] "Fluorine Substituent Effects (on Bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.[1]

    • [1]

  • Cytotoxicity of Fluorinated Chalcones

    • Qiu, X., et al. (2012).[1] "Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone." Advanced Materials Research.

  • Conformational Analysis of Fluorinated Acetophenones

    • Takahashi, K., et al. (2021).[1] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives." The Journal of Organic Chemistry.

    • [1]

  • Anticancer Activity of Phenylacetamide Derivatives

    • Aliabadi, A., et al. (2012).[1][5] "Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives." Journal of Reports in Pharmaceutical Sciences.[5]

Sources

Comparative

X-ray crystal structure analysis of 3',5'-Difluoro-2'-nitroacetophenone

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3',5'-Difluoro-2'-nitroacetophenone: A Comparative Analysis Executive Summary: 3',5'-Difluoro-2'-nitroacetophenone is a substituted aromatic ketone w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3',5'-Difluoro-2'-nitroacetophenone: A Comparative Analysis

Executive Summary: 3',5'-Difluoro-2'-nitroacetophenone is a substituted aromatic ketone with significant potential as a scaffold in medicinal chemistry. The precise spatial arrangement of its fluoro, nitro, and acetyl substituents dictates its electronic properties, steric profile, and potential for intermolecular interactions—critical factors in drug design and materials science. While various analytical techniques can probe its structure, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining its three-dimensional atomic arrangement in the solid state.[1][2]

This guide provides a comprehensive analysis of the SCXRD workflow for a molecule like 3',5'-Difluoro-2'-nitroacetophenone. It details the causality behind experimental choices, from crystal growth to data refinement. Furthermore, it objectively compares the insights gained from SCXRD with those from complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling (Density Functional Theory, DFT). This comparative approach underscores the synergistic power of modern analytical methods in chemical research, providing drug development professionals with a robust framework for structural elucidation.

Please note: As of the latest search of the Cambridge Structural Database (CSD), a public crystal structure for 3',5'-Difluoro-2'-nitroacetophenone has not been deposited.[3][4] Therefore, this guide will utilize a chemically reasonable, hypothetical data set to illustrate the analytical process and the profound insights it yields. This approach serves to demonstrate the power and workflow of the technique in a practical, instructive manner.

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unambiguous, high-resolution map of electron density within a crystal, from which the precise positions of atoms can be determined.[5] This technique is unparalleled in its ability to reveal detailed geometric parameters such as bond lengths, bond angles, and torsional angles, as well as intermolecular interactions that govern crystal packing.[2][6] For a molecule with multiple functional groups like 3',5'-Difluoro-2'-nitroacetophenone, SCXRD is essential for understanding the conformational preferences and non-covalent interactions that are often invisible to other methods.

The Experimental Workflow: From Synthesis to Structure

The path from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is directly dependent on the quality of the single crystal itself.[7] The workflow described below is a self-validating system, with checkpoints at each stage to assess quality and viability.

  • Crystal Growth (The Critical First Step):

    • Objective: To grow a single, flawless crystal with dimensions suitable for the diffractometer, typically around 0.1-0.3 mm in each dimension.[7]

    • Rationale: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Defects, twinning, or polycrystallinity will degrade or prevent a successful structure solution. Slow crystal growth is paramount.

    • Method (Slow Evaporation):

      • Dissolve 5-10 mg of purified 3',5'-Difluoro-2'-nitroacetophenone in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane). The choice of solvent is critical for obtaining high-quality crystals.

      • Transfer the solution to a small, clean vial.

      • Cover the vial with parafilm and puncture it with 1-2 small pinholes.

      • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a selected crystal on the diffractometer and collect a complete set of diffraction data.

    • Method:

      • Under a microscope, select a transparent, well-formed crystal with sharp edges.[7]

      • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Center the crystal in the X-ray beam of a single-crystal diffractometer.

      • A preliminary data collection (unit cell determination) is performed to assess crystal quality and determine the crystal system and cell parameters.

      • Proceed with a full data collection strategy, rotating the crystal through a series of angles to measure the intensity and position of thousands of diffraction spots.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate an initial structural model and then refine it to fit the experimental data as closely as possible.

    • Rationale: This phase translates raw diffraction intensities into a chemically meaningful atomic model. The SHELX software suite is a cornerstone of small-molecule crystallography for this purpose.[8][9]

    • Method (Using the SHELX Suite):

      • Data Reduction: Integrate the raw diffraction images and apply corrections for factors like Lorentz-polarization effects.

      • Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the correct space group.[10]

      • Structure Solution (SHELXT): An initial structural model is generated using 'direct methods' or Patterson methods, which phase the diffraction data to produce an initial electron density map.[9]

      • Structure Refinement (SHELXL): This is an iterative process. The initial atomic positions are refined against the experimental data using a least-squares algorithm.[11] Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters (describing atomic vibrations) are refined for non-hydrogen atoms.

      • Validation: The final model is validated using metrics like the R-factor (R1), which indicates the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 or 5%) signifies a good refinement.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Purified Compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Dissolution selection Microscopic Selection of Single Crystal crystallization->selection Harvesting mounting Mounting & Cryo-Cooling (100 K) selection->mounting data_coll Diffraction Data Collection mounting->data_coll X-ray Exposure reduction Data Reduction & Integration data_coll->reduction solution Structure Solution (SHELXT) reduction->solution Phase Problem refinement Iterative Refinement (SHELXL) solution->refinement Initial Model refinement->refinement validation Final Model Validation (CIF file) refinement->validation Convergence (Low R1)

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Analysis of (Hypothetical) Crystal Structure Data

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. Below is a table summarizing hypothetical but realistic data for 3',5'-Difluoro-2'-nitroacetophenone.

Parameter Hypothetical Value Significance
Chemical FormulaC₈H₅F₂NO₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight201.13 g/mol Molecular mass consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.2Dimensions of the unit cell, the repeating building block of the crystal.
β (°)105.5°The angle characteristic of the monoclinic system.
Volume (ų)913.5The volume of one unit cell.
Z4The number of molecules in one unit cell.
R1 (final)0.041 (4.1%)A low value indicating a high-quality refinement and reliable structure.
Goodness-of-Fit (GooF)1.03A value close to 1.0 indicates a good model fit to the data.

Structural Insights from this Data:

  • Conformation: The data would reveal the precise torsion angle between the plane of the phenyl ring and the nitro group (O-N-C-C) and the acetyl group (O-C-C-C). Steric hindrance from the ortho-nitro group likely forces the acetyl group out of the plane of the ring.

  • Intramolecular Interactions: The structure could confirm the presence of an intramolecular hydrogen bond between the acetyl oxygen and a hydrogen on the aromatic ring, or other non-covalent interactions involving the fluorine and nitro groups.

  • Intermolecular Packing: Analysis of the crystal packing would show how molecules arrange themselves in the solid state, revealing any π-π stacking, C-H···O, or C-H···F hydrogen bonds that stabilize the crystal lattice.

Comparative Analysis: A Holistic View of Molecular Structure

While SCXRD is definitive for the solid state, a complete understanding requires a multi-technique approach. Comparing its results with data from spectroscopy and computational modeling provides a more robust and comprehensive picture.

SCXRD vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides information about the chemical environment and connectivity of atoms in solution.[12] The key difference and synergy lie in the state of matter being analyzed: SCXRD provides a static snapshot of the solid state, while NMR reveals the average structure and dynamics in solution.[5][13]

Feature Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR)
State Solid (single crystal required)[1]Solution (or solid-state NMR)
Primary Output Precise 3D atomic coordinates, bond lengths, angles[6]Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs)
Information Gained Unambiguous molecular geometry, conformation, stereochemistry, crystal packingAtomic connectivity, molecular symmetry in solution, dynamic processes (e.g., bond rotation)
Strengths "Gold standard" for absolute structure determination[1]; provides detailed intermolecular interactions.Excellent for determining connectivity; can study dynamic behavior and molecules that do not crystallize.[12]
Limitations Requires high-quality single crystals, which can be difficult to grow[14]; provides a static, time-averaged structure.Provides distance restraints, not precise coordinates; structure is an average of solution conformations.[15]

For 3',5'-Difluoro-2'-nitroacetophenone, NMR would confirm the substitution pattern on the aromatic ring, but SCXRD would be required to definitively measure the out-of-plane twist of the nitro and acetyl groups caused by steric repulsion.

Synergy with Computational Modeling (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico prediction of molecular structures and properties.[16][17] The true power emerges when theory and experiment are used to validate each other.[18][19]

  • Prediction: A DFT geometry optimization can be performed on 3',5'-Difluoro-2'-nitroacetophenone in a simulated "gas phase" (a single molecule in a vacuum). This calculation predicts the lowest energy conformation, including bond lengths and angles.

  • Validation: The computationally derived structure can be directly compared to the experimental SCXRD structure.

  • Insight: Discrepancies between the two highlight the effects of the crystal environment. For example, the torsion angles might differ slightly due to intermolecular forces (crystal packing) present in the solid state that are absent in the gas-phase calculation.[18] This iterative loop of prediction and validation provides a deeper understanding of the molecule's intrinsic properties versus its behavior in a condensed phase.[20]

DFT_XRD_Synergy dft Computational Model (DFT Geometry Optimization) compare Compare Structures (Overlay Model & Data) dft->compare Predicted Geometry (Gas Phase) xrd Experimental Data (SCXRD Analysis) xrd->compare Determined Structure (Solid State) analysis Structural Insights compare->analysis Identify Deviations & Understand Crystal Packing Effects

Caption: The synergistic relationship between computational modeling and SCXRD.

Implications for Drug Development Professionals

For researchers in drug development, the precise structural knowledge gained from SCXRD is invaluable:

  • Structure-Activity Relationship (SAR): A definitive 3D structure provides a concrete basis for understanding SAR. For instance, knowing the exact orientation of the fluoro and nitro groups helps rationalize how the molecule fits into a protein's binding pocket.

  • Rational Drug Design: The experimental structure serves as a high-quality input for computational docking studies, leading to more reliable predictions of binding affinity and the design of more potent analogs.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, such as solubility and bioavailability. SCXRD is the primary tool for identifying and characterizing these different solid forms, a critical step in pharmaceutical development.

Conclusion

The structural analysis of 3',5'-Difluoro-2'-nitroacetophenone exemplifies the central role of single-crystal X-ray diffraction in modern chemistry. It is the only technique that provides a direct, high-resolution, and unambiguous view of a molecule's three-dimensional structure in the solid state. While powerful on its own, its true value is amplified when integrated with complementary methods like NMR spectroscopy and computational modeling. This multi-pronged approach, which cross-validates findings from the solid state, solution, and in silico models, provides the most complete and trustworthy structural understanding, empowering scientists to make informed decisions in the design and development of new chemical entities.

References

Sources

Validation

Electrochemical Profiling Guide: 3',5'-Difluoro-2'-nitroacetophenone

This guide provides an in-depth technical analysis of the electrochemical properties of 3',5'-Difluoro-2'-nitroacetophenone (DFNAP) .[1][2] As a specialized intermediate, its electrochemical behavior is dominated by the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electrochemical properties of 3',5'-Difluoro-2'-nitroacetophenone (DFNAP) .[1][2] As a specialized intermediate, its electrochemical behavior is dominated by the interplay between the reducible nitro group, the carbonyl moiety, and the electronic influence of the fluorine substituents.

This document synthesizes theoretical electrochemical principles with comparative data from structural analogs to provide a robust predictive profile for researchers.

[1][2]

Executive Summary & Molecular Redox Profile[2]

3',5'-Difluoro-2'-nitroacetophenone functions as a high-potential electrophile due to the synergy between the electron-withdrawing nitro group (


) and the two fluorine atoms on the aromatic ring.[1][2] In electrochemical synthesis and sensing applications, it is defined by two distinct redox centers:
  • Primary Redox Center (Nitro Group): Undergoes facile reduction at low negative potentials.[1][2]

  • Secondary Redox Center (Ketone Group): Requires significantly higher overpotential for reduction, generally remaining inert during selective nitro-reduction.[1][2]

Electrochemical Fingerprint (Predicted)
  • 
     (Nitro reduction): 
    
    
    
    to
    
    
    (vs. Fc/Fc
    
    
    in
    
    
    ).[1][2]
  • Mechanism: Stepwise electron transfer (ET) coupled with protonation (EC mechanism).[1][2]

  • Electronic Effect: The 3',5'-difluoro substitution exerts a strong inductive effect (

    
    ), stabilizing the radical anion intermediate and shifting the reduction potential anodically (making it easier to reduce) compared to non-fluorinated analogs.
    

Comparative Performance Analysis

To contextualize the performance of 3',5'-Difluoro-2'-nitroacetophenone, we compare it against two standard alternatives: 2'-Nitroacetophenone (the non-fluorinated parent) and 4'-Fluoro-3'-nitroacetophenone (a common commercial isomer).[1][2]

Table 1: Comparative Electrochemical Metrics
Feature3',5'-Difluoro-2'-nitroacetophenone (Target)2'-Nitroacetophenone (Standard)4'-Fluoro-3'-nitroacetophenone (Isomer)
Reducibility High (Most anodic

)
ModerateHigh
Electronic Influence Strong

from 2

F atoms stabilizes intermediates.[1][2][3]
BaselineModerate

from 1

F atom.[1][2]
Reduction Product Hydroxylamine / Amine (pH dependent)Hydroxylamine / AmineHydroxylamine / Amine
LUMO Energy Lowest (Most electrophilic)HigherIntermediate
Application Suitability Ideal for low-potential reductive cyclization.[1][2]Standard reference.Used when regioselectivity at C4 is required.[1][2]
Critical Insight: The Fluorine Effect

The presence of fluorine at the 3' and 5' positions is critical. Unlike the standard 2'-Nitroacetophenone , the target molecule's radical anion is stabilized by the electron-withdrawing nature of the fluorines.

  • Experimental Consequence: You can drive the reduction of the nitro group at a less negative potential (approx.

    
     shift), improving energy efficiency and selectivity against other reducible groups (like the ketone).
    

Mechanistic Pathway & Visualization[2]

The electrochemical reduction of nitroaromatics like 3',5'-Difluoro-2'-nitroacetophenone is complex and pH-dependent.[1][2] The pathway below illustrates the reduction flow from the parent nitro compound to the amine.[4]

Figure 1: Electrochemical Reduction Pathway[1][2]

NitroReduction cluster_legend Reaction Conditions Start 3',5'-Difluoro-2'-nitroacetophenone (R-NO2) Radical Nitro Radical Anion (R-NO2•⁻) Start->Radical +1e⁻ (Reversible in Aprotic Media) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e⁻, +2H⁺ (Fast Chemical Step) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e⁻, +2H⁺ (Rapid) Amine Amine Product (R-NH2) Hydroxyl->Amine +2e⁻, +2H⁺ (Requires Acidic pH) Info Aprotic Media: Stops at Radical Anion Protic/Acidic: Proceeds to Amine

Caption: Stepwise reduction mechanism. In aprotic solvents (e.g., Acetonitrile), the reaction is often reversible at the radical anion stage. In protic media, it proceeds irreversibly to the amine.

Experimental Protocol: Cyclic Voltammetry (CV)[1][2][6][7][8]

This protocol is designed to validate the redox stability and determine the reduction potential (


) of the target molecule.
Materials & Setup
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.[1][2]

  • Counter Electrode: Platinum Wire.[1][2]

  • Reference Electrode:

    
     (in 
    
    
    
    ) or SCE (in aqueous).[1][2]
  • Solvent: Acetonitrile (HPLC Grade, dried).[1][2]

  • Electrolyte:

    
     Tetrabutylammonium Hexafluorophosphate (
    
    
    
    ).[1][2]
Step-by-Step Workflow
  • Electrode Preparation:

    • Polish Glassy Carbon electrode with

      
       alumina slurry.[1][2]
      
    • Sonicate in ethanol/water (1:1) for 2 minutes.

    • Validation: Run a background scan in pure electrolyte.[1][2] Current should be

      
      .[1][2]
      
  • Solution Preparation:

    • Dissolve 3',5'-Difluoro-2'-nitroacetophenone to a concentration of

      
      .
      
    • Add Ferrocene (

      
      ) as an internal standard (optional but recommended for potential calibration).[1][2]
      
    • Degassing: Purge solution with High-Purity Argon for 10 minutes to remove dissolved oxygen (which interferes with nitro reduction).

  • Measurement (Cyclic Voltammetry):

    • Scan Range: Start at

      
      , scan negative to 
      
      
      
      , then reverse to
      
      
      .[1][2]
    • Scan Rate: Vary from

      
       to 
      
      
      
      to diagnose diffusion control vs. adsorption.
    • Observation: Look for the reversible wave of the nitro group (

      
      ) and the irreversible ketone wave (
      
      
      
      ).
Figure 2: Experimental Workflow Diagram

CV_Workflow Prep 1. Polish Electrode (0.05µm Alumina) Soln 2. Prepare Solution (1mM Analyte + 0.1M TBAPF6) Prep->Soln Purge 3. Argon Purge (10 mins) Soln->Purge Scan 4. Run CV Scan (0 to -2.0 V) Purge->Scan Analyze 5. Analyze Data (Peak Current vs. √Scan Rate) Scan->Analyze

Caption: Standardized workflow for electrochemical characterization of nitro-aromatics.

References

  • Zuman, P. (2019).[1][2] Electrochemical behavior of nitro compounds. In Organic Electrochemistry (5th ed.). CRC Press.[1][2] [1][2]

  • Evans, D. H. (2008).[1][2] Redox Properties of Aromatic Nitro Compounds. Chemical Reviews, 108(7), 2113-2144.[1][2]

  • Ossila. 4'-Fluoro-3'-nitroacetophenone Product Specification. (Used as structural analog reference).

  • Sigma-Aldrich. 3',5'-Difluoroacetophenone Safety & Properties. (Base structure reference). [1][2]

  • Elgrishi, N., et al. (2018).[1][2] A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206.[1][2] [1][2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3',5'-Difluoro-2'-nitroacetophenone

[1][2][3] Executive Summary 3',5'-Difluoro-2'-nitroacetophenone is a fluorinated nitroaromatic intermediate used primarily in pharmaceutical synthesis.[1] Its disposal requires strict adherence to halogenated organic was...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3',5'-Difluoro-2'-nitroacetophenone is a fluorinated nitroaromatic intermediate used primarily in pharmaceutical synthesis.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the potential for Hydrogen Fluoride (HF) evolution during combustion and Nitrogen Oxide (NOx) generation.

Critical Safety Directive: Do NOT mix this compound with strong bases (e.g., hydroxide, alkoxides) or reducing agents in waste streams.[1] The electron-deficient aromatic ring is highly susceptible to Nucleophilic Aromatic Substitution (


), which can lead to rapid, uncontrolled exothermic reactions and over-pressurization of waste containers.[1]

Part 1: Chemical Profile & Hazard Mechanism

To safely dispose of this chemical, you must understand the molecular drivers of its reactivity.[1] It is not merely "organic waste"; it is an energetic, electron-deficient system.[1]

Hazard Identification Table
PropertyDescriptionGHS Classification
Physical State Pale yellow to yellow solid (typically low melting point).[1]Warning
Primary Hazards Skin/Eye Irritant, Respiratory Irritant.[1]H315, H319, H335
Chemical Hazard HF Precursor: Releases Hydrofluoric Acid upon combustion.Energetic: Nitro group provides oxidation potential.[1]N/A (Requires Scrubber)
Reactivity High: Susceptible to

reactions at the C-F bonds.
Incompatible with Bases
The Mechanistic Risk: Why Segregation Matters

As a Senior Scientist, I cannot stress this enough: Segregation is the most critical step in this protocol.

The presence of the Nitro group (


) at the ortho position and a ketone at the acetyl position makes the benzene ring extremely electron-deficient.[1]
  • The Risk: If mixed with strong nucleophiles (amines, hydroxides) in a waste container, the Fluorine atoms can be displaced (

    
     mechanism).[1]
    
  • The Consequence: This reaction is exothermic.[1] In a closed waste drum, this heat accelerates the decomposition of the nitro group, potentially leading to a "runaway" thermal event or container rupture.[1]

Part 2: Waste Stream Classification

Proper classification ensures the receiving facility incinerates the waste correctly.

  • RCRA Classification (USA): While not typically P- or U-listed by specific name, it must be treated as Characteristic Waste if mixed with ignitable solvents (D001).[1]

  • Waste Profile: Halogenated Organic Waste .

  • Disposal Method: High-temperature incineration with acid gas scrubbing (to capture HF).[1]

Waste Segregation Decision Logic (Visualization)

The following diagram outlines the decision process for segregating this specific chemical.

WasteSegregation Start Start: 3',5'-Difluoro-2'-nitroacetophenone Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Solid/Wipes Liquid Liquid (Solution) StateCheck->Liquid Dissolved Action_Solid Pack in HDPE Jar Label: 'Solid Halogenated Organic' Solid->Action_Solid SolventCheck Check Solvent Compatibility Liquid->SolventCheck Compatible Compatible Solvent? (DCM, Ethyl Acetate, Acetone) SolventCheck->Compatible Non-Nucleophilic Incompatible Incompatible Solvent? (Amines, Strong Bases) SolventCheck->Incompatible Nucleophilic/Basic Action_Liquid Collect in Carboy Label: 'Halogenated Solvent Waste' Compatible->Action_Liquid Action_Quench STOP: Neutralize/Quench before disposal Incompatible->Action_Quench

Figure 1: Decision matrix for segregating fluorinated nitroaromatic waste to prevent incompatibility incidents.

Part 3: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)

Before handling waste containers:

  • Gloves: Double-gloving recommended.[1] Nitrile (0.11 mm) is generally sufficient for solid handling; use Laminate film (Silver Shield) if dissolved in aggressive solvents.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: If handling fine powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Protocol for Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Transfer the solid using a plastic spatula.[1] Avoid metal spatulas if potential for shock sensitivity exists (low risk here, but good habit for nitro compounds).[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3',5'-Difluoro-2'-nitroacetophenone".[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Specific Note: Write "HALOGENATED" clearly.

  • Storage: Store in a satellite accumulation area (SAA) away from bases and oxidizers until pickup.

Protocol for Liquid Waste (Mother Liquors/Solutions)
  • Solvent Verification: Ensure the carrier solvent is compatible.[1]

    • Safe: Dichloromethane, Ethyl Acetate, Methanol (neutral), Acetone.[1]

    • Unsafe: Diethylamine, Pyridine, NaOH solutions.[1]

  • Bulking: Pour into the designated Halogenated Organic Solvent carboy.

    • Note: Do not fill containers >90% full to allow for thermal expansion.[1]

  • Cap Venting: If there is any suspicion of a reaction (bubbling/heat) during transfer, use a vented cap (pressure-relief cap) and place the container in secondary containment inside a fume hood for 24 hours.

Part 4: Emergency Procedures

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent tracking the fluorinated compound through the lab.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<50g) Assess->SmallSolid LargeOrLiq Large (>50g) or Liquid Assess->LargeOrLiq Action1 Wet Wipe/Scoop (Avoid Dust) SmallSolid->Action1 Action2 Evacuate Area Call EHS LargeOrLiq->Action2 Bag Double Bag in Heavy Duty Plastic Action1->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Operational workflow for spill containment and cleanup.

Exposure First Aid[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The fluorine is bonded to carbon, so HF burns are unlikely from the pure substance, but irritation is certain.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][2][4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Part 5: Regulatory & Compliance Context

EPA/RCRA Considerations

Under the Resource Conservation and Recovery Act (RCRA):

  • Generator Status: You must determine if this waste contributes to your facility's monthly generation limits.

  • Land Ban: Halogenated organic compounds are generally restricted from land disposal (Land Disposal Restrictions - LDR) and must be incinerated .[1]

  • Destruction Efficiency: The incineration facility must demonstrate a 99.99% destruction and removal efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs).

Transportation (DOT)

If shipping this waste off-site, it typically falls under:

  • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific pH and toxicity data.[1]

  • Proper Shipping Name: Waste Organic Solid, n.o.s. (3',5'-Difluoro-2'-nitroacetophenone).[1]

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 3',5'-Difluoro-2'-nitroacetophenone.

  • U.S. Environmental Protection Agency. (2024). Incineration of Halogenated Organic Wastes. EPA Technical Resource Document. [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Fluorinated Nitroacetophenones. [1]

  • Stanford University EHS. (2020). Chemical Incompatibility Guide: Nitro Compounds and Bases. [1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3',5'-Difluoro-2'-nitroacetophenone

This document provides essential safety and handling protocols for 3',5'-Difluoro-2'-nitroacetophenone, a compound of interest in contemporary research and development. As scientists and drug development professionals, o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 3',5'-Difluoro-2'-nitroacetophenone, a compound of interest in contemporary research and development. As scientists and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation grounded in established safety science.

Hazard Assessment: Understanding the Molecular Risks

The chemical structure of 3',5'-Difluoro-2'-nitroacetophenone dictates its hazard profile. The presence of a nitroaromatic system, combined with halogenation, necessitates a cautious approach. Nitroaromatic compounds can be toxic, and their metabolic pathways can lead to cellular stress. The difluoro-substitution may alter reactivity and absorption characteristics. While comprehensive toxicological data for this specific molecule is not widely published, we can extrapolate a robust safety protocol based on analogous structures and established principles for handling hazardous chemicals.[1][2][3]

Table 1: Anticipated Hazard Profile

Hazard CategoryDescription & RationalePrimary Mitigation Strategy
Skin & Eye Irritation Aromatic ketones and nitro compounds are frequently irritating to the skin and eyes.[4][5][6] Direct contact can cause redness, inflammation, or more severe damage.Use of appropriate gloves, lab coats, and chemical safety goggles is mandatory.[7][8]
Inhalation If the compound is a powder or fine crystalline solid, dust inhalation is a primary concern. This may cause respiratory tract irritation.[4][5][6]All manipulations of the solid compound must be performed in a certified chemical fume hood.[2][8]
Ingestion Accidental ingestion of related nitro compounds may be harmful.[9][10][11]Strict prohibition of eating, drinking, and smoking in laboratory areas.[9][11] Wash hands thoroughly after handling.[10]
Thermal Decomposition In the event of a fire, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride may be released.[7][9]Use appropriate fire extinguishers (water spray, CO2, dry chemical) and keep the compound away from heat and ignition sources.[9]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static requirement but a dynamic one, tailored to the specific procedure being performed. The following table outlines the minimum required PPE for key laboratory operations involving 3',5'-Difluoro-2'-nitroacetophenone.

Table 2: PPE Requirements by Laboratory Task

TaskEye & Face ProtectionHand ProtectionBody & Clothing ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shields.[12]Nitrile gloves.[8]Standard lab coat.Not typically required.
Weighing & Aliquoting (Solid) Chemical safety goggles and a full-face shield due to the risk of dust aerosolization.[13][14]Heavy-duty nitrile gloves. Double-gloving is recommended.Chemical-resistant lab coat with tight-fitting cuffs.[13]Not required if performed within a certified chemical fume hood.
In-Solution Handling (e.g., reaction setup) Chemical safety goggles.[7]Chemical-resistant nitrile gloves. Check manufacturer compatibility charts for the specific solvent being used.[15]Chemical-resistant lab coat.[15]Not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield.[13][14]Heavy-duty, chemical-resistant gloves (e.g., neoprene or thicker nitrile).[14]Chemical-resistant apron over a lab coat.[16]For large spills or inadequate ventilation, an air-purifying respirator with an appropriate cartridge is necessary.[13]
Waste Disposal Chemical safety goggles.Chemical-resistant nitrile gloves.Chemical-resistant lab coat.Not required for handling sealed waste containers.

Rationale for Glove Selection: Nitrile gloves are recommended for their broad resistance to various chemicals and physical robustness compared to latex.[13][14] For any procedure, it is critical to consult the glove manufacturer's chemical resistance guide to ensure protection against the specific solvents in use.[15] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[13]

Operational Plan: A Step-by-Step Handling Protocol

This section details a self-validating workflow for preparing a stock solution of 3',5'-Difluoro-2'-nitroacetophenone. The causality behind each step is explained to reinforce safe practices.

Workflow for Preparing a Stock Solution

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood (Check certification, airflow) prep2 Don Full PPE (Goggles, face shield, double gloves, lab coat) prep1->prep2 prep3 Prepare Workspace (Lay down absorbent liner, assemble glassware) prep2->prep3 h1 Retrieve Compound (Keep container closed until ready) prep3->h1 Begin Handling h2 Weigh Solid (Use anti-static weigh boat, minimize dust) h1->h2 h3 Transfer Solid (Tap gently, do not pour aggressively) h2->h3 h4 Add Solvent Slowly (To prevent splashing) h3->h4 h5 Seal & Mix (Cap vial, use vortex or sonicator) h4->h5 c1 Decontaminate Surfaces (Wipe down liner and hood sash) h5->c1 Complete Handling c2 Segregate Waste (Solid vs. Liquid, Halogenated vs. Non) c1->c2 c3 Dispose of PPE (Remove outer gloves first, then inner) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: A procedural workflow for the safe handling of 3',5'-Difluoro-2'-nitroacetophenone.

Disposal Plan and Emergency Procedures

Proper disposal and emergency preparedness are non-negotiable components of laboratory safety.

Waste Disposal Pathway

All materials contaminated with 3',5'-Difluoro-2'-nitroacetophenone must be treated as hazardous chemical waste.[7] Disposal must adhere strictly to institutional, local, and national regulations.

G cluster_waste_type start Waste Generated solid Contaminated Solid Waste (Gloves, liners, weigh boats) start->solid liquid Unused Solution / Rinsate start->liquid disposal_solid Seal in a labeled, impervious waste bag or container. solid->disposal_solid disposal_liquid Collect in a labeled, sealed, and compatible hazardous waste container. liquid->disposal_liquid final_disposal Transfer to Institutional Hazardous Waste Management Facility disposal_solid->final_disposal disposal_liquid->final_disposal

Caption: Decision pathway for the segregation and disposal of contaminated waste.

Emergency First Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of running water for at least 15 minutes.[7][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If breathing is difficult or stops, provide artificial respiration.[5][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water.[7][9] Seek immediate medical attention and show them the Safety Data Sheet for the compound if available.

References

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • SCL Health. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • Hazardous Waste Experts. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (2011, March 17). Safety data sheet. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 3',5'-Difluoro-2'-nitroacetophenone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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